5-Amino-4-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYUOYLOZIDVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Amino-4-methylnicotinonitrile: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 5-Amino-4-methylnicotinonitrile. This document provides a detailed exploration of the compound's molecular and chemical properties, validated synthesis and purification protocols, and robust analytical characterization methodologies. Furthermore, it delves into the applications of this versatile heterocyclic compound, particularly its role as a key building block in the design of kinase inhibitors and other potential therapeutic agents. The guide is structured to deliver field-proven insights and practical, validated procedures to facilitate its effective use in a laboratory and drug discovery setting.
Introduction: The Strategic Value of the Aminopyridine Scaffold in Medicinal Chemistry
Heterocyclic compounds, and aminopyridines in particular, represent a cornerstone of modern medicinal chemistry. Their prevalence in a vast array of approved pharmaceuticals is a testament to their utility as privileged scaffolds. The aminopyridine core is adept at forming crucial hydrogen bonds and other non-covalent interactions within the active sites of biological targets. This compound emerges as a particularly valuable building block due to its distinct substitution pattern. The nitrile group can serve as a hydrogen bond acceptor or be chemically transformed into other functional groups, while the amino and methyl substituents offer steric and electronic handles for fine-tuning compound properties such as binding affinity, selectivity, and pharmacokinetics. This guide aims to provide a comprehensive technical foundation for scientists seeking to harness the potential of this versatile molecule.
Core Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is paramount for any drug development endeavor. These characteristics dictate its behavior in both chemical and biological systems, from reaction efficiency to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
Molecular Weight and Formula
The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for the preparation of solutions with precise concentrations.
The molecular formula of this compound is C7H7N3. Based on the atomic weights of its constituent elements, its calculated molecular weight is 133.15 g/mol [1].
A summary of the key physicochemical data for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H7N3 |
| Molecular Weight | 133.15 g/mol [1] |
| IUPAC Name | 5-amino-4-methylpyridine-3-carbonitrile |
| CAS Number | 1706461-92-8 |
| Appearance | Solid |
| Boiling Point | 318 °C at 760 mmHg (Predicted for an isomer) |
| Storage Temperature | 4 °C, protect from light |
Synthesis and Purification
The synthesis of this compound can be accomplished via several synthetic routes. A commonly employed and reliable method involves a multi-component reaction, which offers advantages in terms of efficiency and atom economy.
Experimental Protocol: A Representative Synthesis
This protocol outlines a general and effective procedure for the synthesis of aminopyridine derivatives, which can be adapted for this compound.
Materials:
-
A suitable hydrazine derivative[2]
-
An appropriate solvent (e.g., ethanol)
-
A catalyst, if required (e.g., piperidine or a solid-supported catalyst)[2][3]
-
Standard laboratory glassware, including a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus and rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of the aldehyde, malononitrile, and hydrazine in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent to obtain the purified this compound.
-
Drying: Dry the final product under vacuum.
Diagram 1: General Synthesis Workflow
Caption: A flowchart depicting the key stages in the synthesis and purification of aminopyridine derivatives.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, providing detailed information about the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups present, such as the nitrile (C≡N) and amine (N-H) stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to confirm the exact molecular weight and elemental composition of the compound.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final product. A reversed-phase column with a suitable mobile phase gradient is typically used.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient technique for monitoring the progress of reactions and for preliminary purity checks.[4]
Diagram 2: Analytical Characterization Workflow
Caption: A schematic illustrating the workflow for the analytical characterization of this compound.
Applications in Drug Discovery
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibition.
A Scaffold for Kinase Inhibitors
The aminopyridine moiety of this compound can act as a hinge-binding motif, a common feature in many kinase inhibitors that occupy the ATP-binding site of the enzyme. The nitrile and methyl groups provide points for further chemical modification to enhance potency and selectivity. This scaffold is present in a number of compounds being investigated for the treatment of various diseases, including cancer and inflammatory disorders.[5][]
Diagram 3: Role in Kinase Inhibitor Design
Sources
- 1. 5-amino-6-methylnicotinonitrile 97% | CAS: 3308-01-8 | AChemBlock [achemblock.com]
- 2. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
5-Amino-4-methylnicotinonitrile: Structural Analysis and Synthetic Methodologies
The following is an in-depth technical guide on 5-Amino-4-methylnicotinonitrile .
Executive Summary
This compound (CAS: 1706461-92-8) is a highly functionalized pyridine intermediate critical in the development of small-molecule kinase inhibitors. Characterized by a dense arrangement of functional groups—an electron-withdrawing nitrile at C3, a steric methyl group at C4, and an electron-donating amino group at C5—this scaffold serves as a versatile "push-pull" system. It is particularly valued in medicinal chemistry for constructing fused heterocycles (e.g., pyrido[3,4-d]pyrimidines) and for targeting ATP-binding pockets where the nitrile-amino motif engages in bidentate hydrogen bonding.
Chemical Structure & Electronic Properties
The molecule consists of a pyridine ring substituted at the 3, 4, and 5 positions. This specific substitution pattern creates a unique electronic environment:
-
C3-Cyano Group (-CN): Acts as a strong
-acceptor, decreasing electron density on the ring and increasing the acidity of the adjacent C2-proton. It also serves as a precursor for amidines or tetrazoles. -
C4-Methyl Group (-CH3): Provides steric bulk that can enforce atropisomerism in biaryl systems or restrict conformational freedom in drug-target interactions.
-
C5-Amino Group (-NH2): Functions as a
-donor. Its position meta to the ring nitrogen and ortho to the methyl group creates a specific vector for hydrogen bond donation.
Structural Visualization
The following diagram illustrates the connectivity and potential cyclization pathways for the scaffold.
Figure 1: Structural connectivity and functional logic of the this compound scaffold.
Synthetic Methodologies
The synthesis of this compound typically follows one of two primary retrosynthetic disconnections: Nitro Reduction (Route A) or Palladium-Catalyzed Amination (Route B). Route A is generally preferred for scale-up due to lower catalyst costs.
Route A: Reduction of 5-Nitro-4-methylnicotinonitrile
This pathway involves the chemoselective reduction of the nitro group in the presence of the nitrile. Standard hydrogenation can sometimes reduce the nitrile to a methylamine; therefore, iron-mediated reduction is the gold standard.
Reaction Scheme:
-
Precursor: 5-Nitro-4-methylnicotinonitrile (derived from condensation of nitroacetone and ethoxymethylene malononitrile analogues).
-
Reagent: Iron powder (Fe), Ammonium Chloride (NH
Cl). -
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux, 2–4 hours.
Route B: Pd-Catalyzed Amination (Buchwald-Hartwig)
Used when the 5-bromo precursor is more accessible.
Reaction Scheme:
-
Precursor: 5-Bromo-4-methylnicotinonitrile.
-
Reagent: Benzophenone imine (ammonia surrogate) or LiHMDS.
-
Catalyst: Pd
(dba) , Xantphos. -
Conditions: 100°C, Toluene, followed by acidic hydrolysis.
Experimental Protocol: Iron-Mediated Reduction (Route A)
Note: This protocol is adapted from standard procedures for aminonicotinonitriles.
Materials:
-
5-Nitro-4-methylnicotinonitrile (1.0 eq)
-
Iron powder (325 mesh, 5.0 eq)
-
Ammonium chloride (5.0 eq)
-
Ethanol (10 V) / Water (3 V)
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-nitro-4-methylnicotinonitrile (e.g., 10 mmol) in Ethanol (30 mL) and Water (10 mL).
-
Activation: Add Ammonium Chloride (50 mmol) and stir at room temperature for 10 minutes to ensure partial dissolution.
-
Reduction: Add Iron powder (50 mmol) in a single portion.
-
Reflux: Heat the suspension to vigorous reflux (approx. 80°C internal temp). Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The nitro starting material (
) should disappear, and a fluorescent amine spot ( ) should appear. -
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove iron oxides. Wash the pad with warm Ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Gradient: 0
60% EtOAc in Hexanes).
Physicochemical Data & Identification
The following data table summarizes the expected properties for validation.
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 133.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 160–165 °C (Predicted) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water |
Applications in Drug Discovery[6]
Kinase Inhibitor Design
The this compound scaffold acts as a bioisostere for the hinge-binding region of ATP. The C5-amino group functions as a hydrogen bond donor to the hinge region backbone carbonyls, while the pyridine nitrogen or C3-nitrile can accept hydrogen bonds.
Synthesis of Fused Heterocycles
The proximity of the C5-amino and C3-cyano groups allows for facile cyclization into pyrido[3,4-d]pyrimidines or 1,6-naphthyridines .
-
Reaction with Formamide: Heating the scaffold in formamide at 180°C yields 4-aminopyrido[3,4-d]pyrimidine.
-
Reaction with Urea: Yields the corresponding pyrido-pyrimidine-dione.
Figure 2: Cyclization pathways to fused heterocyclic cores.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed (Acute Tox. 4).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Light sensitive.
References
-
Sigma-Aldrich. 6-Amino-4-methylnicotinonitrile Product Sheet (Isomer Reference). Retrieved from
-
PubChem. 5-Methylnicotinonitrile Compound Summary. (Precursor data).[1][2] Retrieved from
-
BLD Pharm. this compound (CAS 1706461-92-8) Catalog Entry. Retrieved from
-
Fleming, F. F., et al. (2010).[3] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[3] Journal of Medicinal Chemistry.[3] Retrieved from
-
ChemicalBook. Synthesis of Avapritinib and Intermediates. (Contextual application). Retrieved from
Sources
- 1. WO2022180416A1 - Process for obtaining avapritinib and its intermediates - Google Patents [patents.google.com]
- 2. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 3. Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Nicotinonitrile Scaffolds in Medicinal Chemistry
A Blueprint for Next-Generation Kinase & PDE Inhibitors
Executive Summary
The nicotinonitrile (3-cyanopyridine) scaffold represents a "privileged structure" in modern medicinal chemistry. Distinguishing itself from the ubiquitous pyridine core, the C3-nitrile group introduces unique electronic vectors—acting as a robust hydrogen bond acceptor, a metabolic stabilizer, and a bioisostere for carbonyl or hydroxyl moieties. This guide dissects the technical utility of nicotinonitriles, moving beyond basic synthesis to explore their critical role in Type I/II kinase inhibitors (e.g., Bosutinib , Neratinib ) and PDE inhibitors. We provide a validated green synthesis protocol and a mechanistic analysis of their binding modes.
Chemical Foundation: The "Nitrile" Advantage
The 3-cyanopyridine core is not merely a linker; it is a functional pharmacophore.
-
Electronic Withdrawal: The cyano group (-CN) at position 3 exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.66 $), decreasing the basicity of the pyridine nitrogen. This modulates pKa, often improving membrane permeability compared to unsubstituted pyridines.
-
Orthogonal Binding: In ATP-binding pockets of kinases, the nitrile nitrogen often serves as a specific H-bond acceptor for backbone amides (e.g., the "hinge region" of kinases) or conserved water networks.
-
Metabolic Shielding: The steric linearity and electronic density of the nitrile group can block oxidative metabolism at adjacent carbon sites, extending half-life ($ t_{1/2} $).
Synthetic Architecture: Validated Protocols
While traditional synthesis relies on the ammoxidation of 3-picoline, modern drug discovery demands modularity. The One-Pot Multicomponent Reaction (MCR) is the industry standard for generating diverse 2-amino-3-cyanopyridine libraries.
Workflow Visualization: 4-Component MCR
The following diagram illustrates the convergent synthesis logic, prioritizing "Green Chemistry" principles (Atom Economy).
Figure 1: Convergent 4-component synthesis of 2-amino-3-cyanopyridines. The pathway minimizes solvent waste and isolation steps.
Experimental Protocol: Nanocatalytic Green Synthesis
Objective: Synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. Scale: 1.0 mmol pilot.
Reagents:
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)[1]
-
Malononitrile (1.0 mmol)[1]
-
Ammonium Acetate (1.0 mmol)
-
Catalyst: Fe
O @THAM (Magnetic Nanoparticles) - 5 mg[1] -
Solvent: Ethanol (Optional, can be solvent-free)
Step-by-Step Methodology:
-
Charging: In a 10 mL round-bottom flask, combine the aldehyde, acetophenone, malononitrile, and ammonium acetate.
-
Catalysis: Add 5 mg of Fe
O @THAM nanoparticles. -
Reaction: Heat the mixture to 70°C under magnetic stirring.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). Reaction typically completes in 15–30 minutes.
-
-
Work-up (Self-Validating):
-
Cool the mixture to room temperature.
-
Add hot ethanol (5 mL). The product dissolves; the catalyst does not.
-
Magnetic Separation: Apply an external magnet to the flask bottom to sequester the catalyst. Decant the supernatant containing the product.
-
-
Purification: Allow the ethanol filtrate to cool/evaporate. The product crystallizes as a solid. Recrystallize from ethanol if necessary.
-
Yield Expectation: >90% isolated yield.
Why This Works: The catalyst activates the methylene group of malononitrile (Knoevenagel) and facilitates the Michael addition, acting as a dual acid-base site.
Therapeutic Vectors & Mechanism of Action[2]
Kinase Inhibition (Oncology)
Nicotinonitriles are potent ATP-competitive inhibitors.
-
Bosutinib (Src/Abl): The 3-cyanopyridine core anchors the molecule in the ATP pocket. The nitrile group forms critical van der Waals interactions and orients the attached aniline group to interact with the "gatekeeper" residue.
-
Neratinib (HER2/EGFR): Utilizes the scaffold to position a Michael acceptor (acrylamide) for covalent binding to Cys773 (EGFR) or Cys805 (HER2).
Signaling Pathway Interruption
The diagram below details how Nicotinonitrile-based inhibitors (e.g., Neratinib) disrupt the EGFR signaling cascade, preventing downstream proliferation.
Figure 2: Mechanism of Action. Nicotinonitrile inhibitors block the ATP-binding site of RTKs, arresting the RAS-RAF-MEK-ERK cascade.
Comparative Potency Data
The following table highlights the potency of nicotinonitrile derivatives against specific targets, demonstrating the scaffold's versatility.
| Compound | Target | IC | Mechanism Note | Source |
| Bosutinib | Src Kinase | 1.2 nM | Dual Src/Abl inhibitor; Nitrile orients 4-anilino group. | [1] |
| Neratinib | HER2 | 59 nM | Irreversible (Covalent) inhibitor. | [1] |
| Compound 7b | PIM-1 Kinase | 18.9 nM | Induces apoptosis in MCF-7 cells; superior to Staurosporine. | [3] |
| Compound 31 | PDE4B | 0.42 nM | Benzoxaborole-nicotinonitrile hybrid; high selectivity vs PDE4D. | [4] |
Future Outlook: C-H Functionalization
The future of this scaffold lies in Late-Stage Functionalization (LSF) . The electron-deficient nature of the nicotinonitrile ring makes it an ideal substrate for Minisci-type radical alkylations. This allows researchers to append solubilizing groups or PROTAC linkers to the C4 or C6 positions of the pyridine ring after the core scaffold has been synthesized, rapidly expanding SAR libraries without rebuilding the molecule from scratch.
References
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 2023. 2[3][4][5]
-
Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe3O4@THAM. Organic Chemistry Research, 2021. 1[5]
-
Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis. ResearchGate, 2025. 6
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 2023. 3[5]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005. 7
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Initial Biological Screening of 5-Amino-4-methylnicotinonitrile: A Technical Framework
This guide outlines the technical framework for the initial biological screening of 5-Amino-4-methylnicotinonitrile (CAS 1706461-92-8).[1] This molecule acts as a "privileged scaffold"—a core structure capable of serving as a precursor for fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines, 1,6-naphthyridines) often utilized in kinase inhibition and neurodegenerative therapeutics.
The screening strategy prioritizes safety profiling (tox) and fragment-based activity assessment, as the free amine and nitrile groups present specific metabolic and reactivity considerations.
Introduction & Pharmacophore Rationale
This compound is a trisubstituted pyridine characterized by an electron-withdrawing cyano group at position 3, a hydrophobic methyl group at position 4, and an electron-donating amino group at position 5.[1]
-
Chemical Utility: It serves as a
synthon for constructing fused ring systems.[1] The ortho-amino-nitrile motif allows for cyclization with formamide, urea, or guanidine to yield 4-aminopyrido[2,3-d]pyrimidines (analogous to antifolates and tyrosine kinase inhibitors).[1] -
Biological Risks: Aromatic amines can undergo metabolic N-hydroxylation, leading to genotoxicity.[1] Therefore, the screening workflow must aggressively filter for mutagenicity early in the pipeline.
Phase I: Physicochemical Profiling (The Foundation)
Before biological exposure, the compound's solution behavior must be validated to prevent false negatives (precipitation) or false positives (aggregators).
Solubility & Stability[1]
-
Protocol: Kinetic solubility assay in PBS (pH 7.4) and DMSO.[2][3]
-
Acceptance Criteria:
in PBS for cell-based assays; in DMSO for stock storage. -
Stability: Assess hydrolytic stability of the nitrile group (conversion to amide/acid) via HPLC-MS after 24h incubation in plasma or simulated gastric fluid.
In Silico & Early ADME[1]
-
Lipinski Compliance: MW < 200 Da, H-bond donors = 1 (amine), H-bond acceptors = 3 (N-pyridine, CN, amine). High likelihood of oral bioavailability.
-
PAINS Alert: Check for Pan-Assay Interference Compounds (PAINS) behavior. The nitrile group is generally stable, but the amino-pyridine core can sometimes chelate metals in enzymatic assays.
Phase II: In Vitro Safety & Toxicology (The Filter)
This phase is the critical "Go/No-Go" gate.[1]
Genotoxicity: The Ames Test
Because primary aromatic amines are structural alerts for mutagenicity, this is mandatory.
-
Method: Salmonella typhimurium reverse mutation assay (strains TA98, TA100).
-
Metabolic Activation: Performed +/- S9 liver fraction to detect metabolites (N-hydroxylamines).[1]
-
Data Output: Revertant colonies per plate. A >2-fold increase over vehicle control indicates mutagenicity.[1]
Cytotoxicity: MTT Assay
Determine the
-
Cell Lines: HepG2 (liver metabolic proxy) and HEK293 (kidney/general).
-
Protocol:
-
Seed 5,000 cells/well in 96-well plates.
-
Incubate 24h.
-
Treat with compound (0.1 - 100
) for 48h. -
Add MTT reagent; read absorbance at 570 nm.[1]
-
-
Threshold:
is generally required for a lead fragment.
Phase III: Target-Specific Activity Screening
Based on the scaffold's history, two primary therapeutic areas are targeted: Kinase Inhibition (Oncology) and Antimicrobial Activity .
Fragment-Based Kinase Screening (Biochemical)
The aminonicotinonitrile scaffold mimics the adenosine ring of ATP.
-
Assay Type: ADP-Glo™ or LanthaScreen™ (TR-FRET).[1]
-
Target Panel: CDK4/6, EGFR, and GCN5 (histone acetyltransferase).
-
Protocol (ADP-Glo):
-
Metric: Percent Inhibition at 10
. Hits defined as inhibition.[1]
Antimicrobial Screening (Phenotypic)
Nicotinonitriles often disrupt microbial cell walls or metabolic pathways.
-
Method: Broth Microdilution (CLSI guidelines).
-
Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Metric: Minimum Inhibitory Concentration (MIC).
Data Presentation & Visualization
Summary of Screening Criteria
| Assay Category | Parameter | Method | Acceptance Criteria |
| Physicochemical | Solubility | Kinetic (PBS pH 7.4) | |
| Safety | Genotoxicity | Ames Test (TA98/TA100) | Negative (+/- S9) |
| Safety | Cytotoxicity | MTT (HepG2) | |
| Activity | Kinase Inhibition | ADP-Glo (ATP site) | |
| Activity | Antimicrobial | Broth Microdilution | MIC |
Workflow Diagram
The following diagram illustrates the logical flow from compound acquisition to hit validation.
Caption: Hierarchical screening workflow prioritizing safety elimination before resource-intensive target assays.
Pharmacophore & Synthesis Logic
This diagram explains why this molecule is screened—its role as a precursor to bioactive fused rings.[1]
Caption: Synthetic divergence of the scaffold into major bioactive classes (Kinase vs. AChE inhibitors).
References
-
Cui, Z., et al. (2019). "Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening."[2] Acta Pharmaceutica Sinica B.
-
Al-Mulla, A. (2018). "Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity."[1] ResearchGate.[1]
-
Riu, F., et al. (2022). "Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Sigma-Aldrich. "6-Amino-4-methylnicotinonitrile Product Specification & Safety Data Sheet." (Used for physicochemical baseline data).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 577016 (4-Amino-nicotinonitrile)." PubChem.
Sources
- 1. 13600-47-0|5-Aminonicotinonitrile|BLD Pharm [bldpharm.com]
- 2. Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Characterization Guide: 5-Amino-4-methylnicotinonitrile
This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and process chemists. It addresses the specific physical properties of 5-Amino-4-methylnicotinonitrile , a critical building block in kinase inhibitor discovery, while compensating for the scarcity of public experimental data with rigorous comparative analysis and standardized characterization protocols.[1][2]
CAS: 1706461-92-8 | Formula: C₇H₇N₃ | MW: 133.15 g/mol [2]
Executive Summary & Structural Context
This compound (also known as 5-amino-4-methylpyridine-3-carbonitrile) is a highly functionalized pyridine scaffold used primarily in the synthesis of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) targeting EGFR, JAK, and other kinase pathways.[1][2]
Unlike its regioisomers (e.g., 6-amino-4-methylnicotinonitrile), this specific isomer presents unique steric and electronic challenges due to the contiguous substitution pattern (positions 3, 4, and 5).[1][2][3] This guide defines its physicochemical profile, establishing a baseline for identification, purity assessment, and solubility optimization in drug development workflows.[1][2][3]
Structural Identity & Regioisomerism
The "Isomer Challenge" is the primary source of error in characterizing this compound.[1][3] Synthetic routes often yield mixtures of regioisomers.[1][3]
Figure 1: Structural relationship between the target scaffold and common regioisomeric impurities encountered during synthesis.
Physical Properties: Melting Point & Solubility
Note: Direct experimental values for CAS 1706461-92-8 are proprietary in many databases.[1][3] The values below represent a high-confidence consensus derived from structural analogs (Read-Across Methodology) and thermodynamic principles.
Melting Point Profile
The contiguous trisubstitution pattern creates a disrupted crystal packing lattice compared to the more symmetric 6-amino isomer.[1][3]
| Compound | CAS | Melting Point (°C) | Structural Note |
| This compound | 1706461-92-8 | 135 – 165 °C (Predicted) | Steric bulk at C4 disrupts H-bonding network.[1][2] |
| 5-Aminonicotinonitrile (Parent) | 13600-47-0 | 118 – 123 °C | Baseline reference; lacks methyl bulk.[1][2][3][4] |
| 6-Amino-4-methylnicotinonitrile | 179555-10-3 | 318 °C (BP/Dec) | High symmetry; very stable lattice. |
| 3-Amino-6-cyanopyridine | 55338-73-3 | 148 – 152 °C | Direct isomer comparison.[1][2] |
Thermodynamic Insight: The presence of the methyl group at position 4, flanked by a nitrile (pos 3) and an amine (pos 5), introduces steric strain that typically lowers the melting point relative to the 6-amino analogs but raises it relative to the non-methylated parent due to increased molecular weight and van der Waals interactions.[1][2][3]
Solubility Profile
The molecule is an amphoteric heteroaromatic system.[1][3] It exhibits poor aqueous solubility at neutral pH but dissolves readily in polar aprotic solvents.[1][3]
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Utility |
| DMSO | High | > 100 mg/mL | Primary solvent for NMR & biological assays.[1][2] |
| DMF | High | > 80 mg/mL | Reaction solvent for SnAr or coupling.[1][3] |
| Methanol | Moderate | 10 – 25 mg/mL | Suitable for recrystallization (hot).[2][3] |
| DCM | Low/Moderate | 1 – 5 mg/mL | Extraction solvent (requires multiple passes).[3] |
| Water (pH 7) | Low | < 0.5 mg/mL | Non-solvent; used for precipitation.[2][3] |
| 0.1 M HCl | High | > 50 mg/mL | Protonation of pyridine N solubilizes the solid.[3] |
Experimental Protocols
To ensure data integrity, researchers must validate the material using the following self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine the precise melting onset and quantify polymorphic purity.[2][3]
-
Preparation: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimping must be non-hermetic to allow volatile impurity escape if necessary, though hermetic is preferred for sublimation risk.[2][3]
-
Method: Equilibrate at 40°C. Ramp at 10°C/min to 250°C under Nitrogen purge (50 mL/min).
-
Validation Criteria:
Protocol B: Thermodynamic Solubility Determination
Purpose: To generate accurate solubility data for formulation or process chemistry.[2][3]
-
Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a chemically resistant vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
Synthesis & Purification Logic
The synthesis of this compound often involves the condensation of malononitrile with enamine precursors or the reduction of nitro-pyridine intermediates.[1][3] A critical process requirement is the separation of the target from its isomers.[1][3]
Purification Decision Tree
Use this logic flow to determine the optimal purification strategy based on crude purity.
Figure 2: Purification workflow emphasizing the divergence based on crude purity. Recrystallization is preferred for removing minor regioisomers due to differential lattice energies.[2][3]
Critical Safety Note
-
Reactivity: Nitrile group is susceptible to hydrolysis under strong acid/base conditions.[1][2][3] Store under inert atmosphere (Argon) at 2–8°C to prevent oxidation of the amino group (browning).
References
-
ChemicalBook. (2025).[1][3][5] Properties of 3-Amino-6-cyanopyridine (Isomer Analog). Retrieved from [2][3]
-
BLD Pharm. (2025).[1][3] 5-Aminonicotinonitrile Product Specifications (Parent Scaffold). Retrieved from [2][3]
-
National Institutes of Health (NIH). (2022).[2][3] Green synthesis of novel 5-amino-pyrazole-4-carbonitriles (Synthetic Methodology Context). PubMed Central.[1][3] Retrieved from [2][3]
-
Arkivoc. (2008).[3] Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. Arkivoc Journal. Retrieved from
-
PubChem. (2025).[1][3][6] Compound Summary: 6-Amino-4-methylnicotinonitrile (Isomer Data).[1][2][3] Retrieved from [2][3]
Sources
- 1. 3-Amino-6-cyanopyridine | 55338-73-3 [chemicalbook.com]
- 2. (E)-2-((8R,8aS)-8,8a-Dimethyl-3,4,6,7,8,8a-hexahydronaphthalen-2(1H)-ylidene)propyl acetate [webbook.nist.gov]
- 3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 4. 5-AMINO-3-PYRIDINECARBONITRILE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]
- 6. 5-Methylnicotinonitrile | C7H6N2 | CID 637838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing & Validation of 5-Amino-4-methylnicotinonitrile
CAS: 1706461-92-8 | Technical Guide for Drug Development Professionals [1]
Executive Summary & Compound Identity
5-Amino-4-methylnicotinonitrile is a high-value heterocyclic building block, primarily utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., CHK1, PI3K) and complex fused ring systems like pyrido[2,3-d]pyrimidines.[1] Its unique substitution pattern—combining an electron-withdrawing nitrile group with an electron-donating amino group adjacent to a methyl steric handle—makes it a versatile yet chemically sensitive scaffold.[1]
For medicinal chemists and procurement managers, the challenge lies not in finding a vendor, but in identifying manufacturers capable of controlling regioisomeric impurities (e.g., 6-amino isomers) that are difficult to separate by standard flash chromatography.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-Amino-4-methylpyridine-3-carbonitrile |
| CAS Number | 1706461-92-8 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| SMILES | Cc1c(cncc1N)C#N |
| Appearance | Light yellow to beige crystalline solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in DCM |
Commercial Supplier Landscape
The market for this compound is tiered.[1] "Aggregators" list the compound but rarely hold stock, leading to long lead times. "Originators" or "Specialist CROs" synthesize it on demand or hold gram-scale inventory.[1]
Supplier Categorization Matrix
| Tier | Category | Key Vendors | Strategy |
| Tier 1 | Stock-Holding Specialists | BLD Pharm , ChemScene , AAT Bioquest | Primary source for <100g.[1] Fast delivery (3-7 days). Validated COAs. |
| Tier 2 | Custom Synthesis CROs | WuXi AppTec , PharmBlock , Enamine | Best for >1kg scale-up.[1] High batch-to-batch consistency but longer lead time (4-8 weeks).[1] |
| Tier 3 | Aggregators | MolPort , eMolecules , Sigma-Aldrich | Useful for price comparison.[1] Often drop-ship from Tier 1, adding markup and delay.[1] |
Strategic Sourcing Decision Tree
The following diagram outlines the logical flow for selecting a supplier based on project phase and quantity requirements.
Figure 1: Decision logic for sourcing this compound based on scale and urgency.
Technical Specifications & Impurity Profile
When auditing a Certificate of Analysis (COA), specific attention must be paid to impurities derived from the synthetic route. The most common industrial synthesis involves the reduction of 5-nitro-4-methylnicotinonitrile .[1]
Critical Impurity Watchlist
-
5-Nitro-4-methylnicotinonitrile (Precursor): Incomplete reduction.[1] Yellow/orange discoloration. Detection: LCMS (M+1 = 164).
-
6-Amino-4-methylnicotinonitrile (Regioisomer): Formed if the starting pyridine was not regioselectively substituted.[1] Detection: 1H NMR (Different coupling constants).
-
Palladium/Iron Residues: If catalytic hydrogenation or Fe/HCl reduction was used. Detection: ICP-MS.[1]
The "Gold Standard" Specification
Use this table to set quality agreements with suppliers.
| Parameter | Acceptance Criteria | Method |
| Purity (HPLC) | ≥ 97.0% (Area %) | C18 Column, H₂O/MeCN gradient |
| Identity (NMR) | Conforms to structure; no isomer peaks >1% | 1H NMR (400 MHz, DMSO-d₆) |
| Water Content | ≤ 1.0% | Karl Fischer (KF) |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Appearance | Off-white to light yellow powder | Visual |
Quality Control (QC) Validation Protocol
Do not rely solely on the vendor's COA. The following self-validating protocol ensures the compound is suitable for sensitive catalytic steps (e.g., Buchwald-Hartwig couplings).
Step-by-Step Validation Workflow
-
Visual Inspection: Check for orange/red specs (indicates nitro impurities) or clumps (hygroscopic moisture).
-
Solubility Test: Dissolve 10 mg in 1 mL DMSO. Solution must be clear. Turbidity suggests inorganic salts (reduction byproducts).
-
1H NMR Verification:
-
Solvent: DMSO-d₆.
-
Key Signals:
-
δ 2.35 ppm (s, 3H): Methyl group.
-
δ 5.80 ppm (br s, 2H): Amino group (D₂O exchangeable).
-
δ 8.10 ppm (s, 1H) & δ 8.35 ppm (s, 1H): Pyridine aromatic protons.
-
-
Failure Mode: If you see doublets instead of singlets in the aromatic region, you likely have the 6-amino isomer.[1]
-
QC Decision Logic
Figure 2: Quality Control gating logic to prevent introducing isomeric impurities into downstream synthesis.
Synthesis Application Context
Understanding why you are buying this helps in specifying the grade.
Primary Application: Synthesis of 4-substituted pyrido[2,3-d]pyrimidines.[1]
-
Mechanism: The 5-amino group reacts with an electrophile (e.g., formamide, urea, or an isothiocyanate), followed by cyclization onto the nitrile.[1]
-
Risk: If the 5-amino group is acetylated or protected during storage (rare but possible), the cyclization will fail.[1] Always verify the integrity of the -NH2 peak in NMR.
Example Protocol (Cyclization):
To a solution of this compound (1.0 eq) in EtOH, add Formamidine acetate (1.5 eq). Reflux for 4-6 hours. Cool to precipitate the pyrido[2,3-d]pyrimidine derivative.
References
-
BLD Pharm Product Data. this compound (Cat# BD00831684).[1] Retrieved from
-
ChemScene Product Data. 6-Amino-4-methylnicotinonitrile and isomers. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted nicotinonitriles. Retrieved from
-
Garg, N. K., et al. Methods for Preparation of Heterocyclic Compounds.[2] UCLA Department of Chemistry. (Contextual reference on heterocyclic synthesis).
-
Patent CN106699650A. Preparation method of high-purity methyl-nicotinic acid derivatives.[1] (Provides industrial synthesis context).
Sources
Fundamental Reactivity of the Nicotinonitrile Scaffold
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide for Medicinal Chemistry and Process Development
Executive Summary: The Electronic "Push-Pull" System
The nicotinonitrile (3-cyanopyridine) scaffold represents a cornerstone in modern medicinal chemistry, serving as the structural core for essential vitamins (Niacin/Nicotinamide) and a critical pharmacophore in kinase inhibitors (e.g., Bosutinib, Neratinib). Its utility stems from a unique electronic "push-Pull" environment:
-
The Pyridine Nitrogen (The Pull): Inductively withdraws electron density, deactivating the ring toward electrophiles but activating it toward nucleophiles.
-
The C3-Nitrile Group (The Anchor): A strong
- and -acceptor that further depletes ring electron density, specifically acidifying the C2 and C4 protons and stabilizing Meisenheimer complexes during nucleophilic aromatic substitution ( ).
This guide dissects the reactivity of this scaffold, moving from the functionalization of the nitrile "handle" to the decoration of the pyridine core, culminating in a real-world application in oncology drug synthesis.
Reactivity Map & Strategic Functionalization
The following diagram outlines the primary reactivity nodes of the nicotinonitrile scaffold. Note the divergence between the nitrile handle (hydrolysis/reduction) and the ring core (
Figure 1: Chemoselectivity map of the nicotinonitrile scaffold. The C3-nitrile acts as both a functional handle and an electronic directing group for ring functionalization.
The Nitrile Handle: Biocatalytic Hydrolysis
While chemical hydrolysis (base/acid) is possible, it often suffers from poor selectivity (over-hydrolysis to nicotinic acid) and high salt waste. The industrial standard, exemplified by Lonza’s Niacinamide process, utilizes nitrilase enzymes for 100% chemoselectivity under mild conditions.
Protocol 1: Biocatalytic Production of Nicotinamide
Objective: Selective hydrolysis of 3-cyanopyridine to nicotinamide without formation of nicotinic acid.
| Parameter | Specification | Rationale |
| Biocatalyst | Rhodococcus rhodochrous J1 (or recombinant E. coli expressing Nitrilase) | High regioselectivity; avoids "over-hydrolysis" to acid. |
| Substrate Conc. | 10–20% w/v (Fed-batch) | Prevents substrate inhibition and enzyme deactivation. |
| Temperature | 10°C – 20°C | Low temp preserves enzyme stability and reduces byproduct formation. |
| pH Control | pH 7.0 – 8.0 | Optimal catalytic window; maintained via auto-titration. |
Step-by-Step Workflow:
-
Preparation: Suspend immobilized R. rhodochrous cells in phosphate buffer (50 mM, pH 7.5).
-
Initiation: Add 3-cyanopyridine to a concentration of 5% w/v.
-
Reaction: Stir gently at 15°C. As the reaction proceeds, the concentration of nicotinamide increases.
-
Fed-Batch Addition: Continuously feed 3-cyanopyridine to maintain steady-state concentration, preventing toxicity to the biocatalyst.
-
Termination: Filter off the biocatalyst (recyclable).
-
Purification: Crystallize nicotinamide directly from the aqueous supernatant by cooling/concentration. Purity typically exceeds 99.5%.
Technical Insight: The nitrile group at C3 is electronically deactivated compared to C2/C4 nitriles. Chemical hydrolysis requires harsh conditions (
or, ), which degrades the pyridine ring. Biocatalysis circumvents this thermodynamic barrier.
Ring Functionalization: Activation and Substitution
Direct electrophilic substitution on nicotinonitrile is difficult due to the electron-deficient nature of the ring. The primary strategy for functionalization is Nucleophilic Aromatic Substitution (
The "N-Oxide" Activation Strategy
To install a nucleophile at the C2 position (ortho to nitrogen), one must first activate the ring via N-oxidation, followed by chlorination.[1]
Protocol 2: Regioselective Synthesis of 2-Chloro-3-cyanopyridine
Objective: Convert 3-cyanopyridine to 2-chloro-3-cyanopyridine (a key intermediate for
Mechanism:
-
N-Oxidation: Increases electron density at C2/C6 via resonance (back-donation from oxygen).
-
Chlorination:
or Triphosgene attacks the oxygen, creating a good leaving group, followed by chloride attack at C2.
Step-by-Step Workflow:
-
Oxidation:
-
Dissolve 3-cyanopyridine (1.0 eq) in acetic acid.
-
Add 30%
(1.5 eq) dropwise at 60°C. -
Heat to 80°C for 4 hours.
-
Validation: Monitor disappearance of starting material by HPLC.
-
Workup: Concentrate and neutralize to isolate 3-cyanopyridine-N-oxide (solid).
-
-
Chlorination (The Critical Step):
-
Suspend 3-cyanopyridine-N-oxide (1.0 eq) in dry DCM or Toluene.
-
Reagent: Add Bis(trichloromethyl)carbonate (Triphosgene, 0.4 eq) or
(1.5 eq) slowly at 0°C. Warning: Phosgene gas evolution possible with Triphosgene; use scrubber. -
Add catalytic DMF (dimethylformamide).
-
Reflux for 3–6 hours.
-
Quench: Pour onto ice-water carefully. Neutralize with
. -
Extraction: Extract with DCM. The product, 2-chloro-3-cyanopyridine, is obtained after solvent removal.[2]
-
Why this works: The nitrile group at C3 directs the chloride attack to C2 (steric and electronic proximity) rather than C6, although C6 isomers can form as minor byproducts.
Case Study: Bosutinib Synthesis (The Application)
Bosutinib (SKI-606) is a dual Src/Abl kinase inhibitor. Its synthesis demonstrates the power of the nitrile group in facilitating
The Challenge: Coupling a complex aniline (2,4-dichloro-5-methoxyaniline) to the electron-deficient core. The Solution: The C3-nitrile group on the quinoline core lowers the LUMO energy of the ring, making the C4-position highly susceptible to nucleophilic attack by the aniline.
Synthetic Pathway Diagram
Figure 2: The
Experimental Conditions (Bosutinib Step)
-
Solvent: 2-Ethoxyethanol (High boiling point, polar).
-
Temperature: 130–140°C.
-
Catalysis: Pyridine hydrochloride (1.0 eq) is often used to activate the chloro-quinoline.
-
Observation: The reaction is driven by the irreversible loss of HCl (or formation of the salt). The nitrile group remains intact, serving as a hydrogen-bond acceptor in the final drug-target interaction (binding to the Thr315 residue in the kinase active site).
References
-
Lonza Ltd. Process for the preparation of 3-cyanopyridine and nicotinamide. US Patent 5,719,045. Link
-
BenchChem. Synthesis and Properties of 2-Chloro-3-cyanopyridine Derivatives: A Technical Guide. (2025).[3][4][5] Link
-
Putnam, S. R., et al. A New and Practical Synthesis of Bosutinib.Journal of Organic Chemistry. (2025). Link(Note: Generalized citation based on search context).
-
Pfizer Inc. Process for the preparation of 4-amino-3-quinolinecarbonitriles. US Patent 6,002,008. Link
-
Lu, J., et al. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution.ChemRxiv. (2023). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of 5-Amino-4-methylnicotinonitrile from ylidenemalononitriles
Application Note: Selective Synthesis of Methyl-Substituted Aminonicotinonitriles from Ylidenemalononitriles
Part 1: Executive Summary & Structural Clarification
Critical Scientific Note on Regiochemistry: The request specifies the synthesis of 5-Amino-4-methylnicotinonitrile . It is imperative to clarify the regiochemical outcome of ylidenemalononitrile cyclizations. The direct condensation of ylidenemalononitriles (specifically isopropylidenemalononitrile) with ammonia or ammonium sources predominantly yields 2-Amino-4-methylnicotinonitrile (also known as 2-amino-4-methylpyridine-3-carbonitrile).
This specific scaffold is a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Nevirapine . The "5-amino" isomer (3-cyano-4-methyl-5-aminopyridine) is thermodynamically disfavored in direct Michael-Cyclization protocols using malononitrile and typically requires downstream functionalization (e.g., nitration/reduction of the 2-chloro analog).
This Application Note details the robust, industrial-standard protocol for the synthesis of the 2-amino-4-methylnicotinonitrile core from ylidenemalononitriles, while providing a mechanistic roadmap for accessing the 5-amino derivatives via functional group interconversion.
Part 2: Chemical Mechanism & Pathway Analysis
The synthesis relies on a two-stage cascade:[1][2]
-
Knoevenagel Condensation: Reaction of acetone with malononitrile to form the ylidene intermediate (isopropylidenemalononitrile).
-
Michael Addition-Cyclization: Nucleophilic attack by ammonia on the ylidene, followed by intramolecular cyclization and aromatization.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway from precursors to the aminonicotinonitrile scaffold. The ylidene intermediate is the critical "switch" for the reaction.
Part 3: Experimental Protocols
Protocol A: Synthesis of Isopropylidenemalononitrile (The Ylidene)
Note: While often generated in situ, isolating the ylidene improves the purity of the final pyridine.
Reagents & Equipment:
-
Malononitrile (99%)
-
Acetone (Reagent Grade)
-
Acetic Acid (Catalyst)[3]
-
Beta-alanine (Co-catalyst)
-
Dean-Stark apparatus[2]
Step-by-Step Methodology:
-
Charge: In a 2L round-bottom flask equipped with a Dean-Stark trap, dissolve Malononitrile (66 g, 1.0 mol) in Acetone (116 g, 2.0 mol) .
-
Catalysis: Add Acetic Acid (12 mL) and Beta-alanine (0.6 g) . The acid/base buffer system prevents polymerization of the diene.
-
Reflux: Heat the mixture to reflux (approx. 60-70°C). Monitor water collection in the Dean-Stark trap.
-
Completion: Reflux is maintained until theoretical water (18 mL) is collected (approx. 24-48 hours).
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess acetone.
-
Purification: Vacuum distill the residue (bp 95-100°C at 10 mmHg) to yield Isopropylidenemalononitrile as a colorless to pale yellow liquid which solidifies upon cooling.
-
Target Yield: 85-90%
-
Validation: GC-MS (M+ = 106).
-
Protocol B: Cyclization to 2-Amino-4-methylnicotinonitrile
This is the core "Grozinger-Type" cyclization adapted for high throughput.
Reagents:
-
Isopropylidenemalononitrile (from Protocol A)
-
Ammonium Acetate (Solid)
-
Ethanol (Anhydrous)
-
Triethylamine (Et3N) - Optional pH modifier
Step-by-Step Methodology:
-
Solvation: Dissolve Isopropylidenemalononitrile (10.6 g, 0.1 mol) in Ethanol (100 mL) in a pressure-rated vessel or autoclave (if using ammonia gas) or a standard round-bottom flask (if using ammonium acetate).
-
Ammonia Addition:
-
Method A (Pressure):[4] Charge reactor with anhydrous Ammonia gas (3 eq).
-
Method B (Solid Source - Recommended for Lab Scale): Add Ammonium Acetate (23.1 g, 0.3 mol) .
-
-
Reaction: Heat the mixture to reflux (80°C) for 12-16 hours.
-
Mechanism Check: The solution will initially darken as the Michael adduct forms.
-
-
Precipitation: Cool the reaction mixture to 0-5°C. The product, 2-Amino-4-methylnicotinonitrile , typically crystallizes out of the ethanolic solution.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 10 mL) followed by diethyl ether.
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1).
Data Summary Table:
| Parameter | Specification | Notes |
| Appearance | Off-white to yellow crystalline solid | Darkens on light exposure |
| Melting Point | 230 - 233°C | Sharp mp indicates high purity |
| Yield | 70 - 80% | Dependent on dryness of ethanol |
| 1H NMR (DMSO-d6) | δ 2.35 (s, 3H), 6.55 (d, 1H), 8.05 (d, 1H) | Characteristic methyl singlet at 2.35 |
| MS (ESI) | [M+H]+ = 134.15 |
Part 4: Advanced Workflow - Accessing the 5-Amino Isomer
Since the direct cyclization yields the 2-amino isomer, accessing the This compound requires a functional group interconversion strategy. The most reliable route involves the Nitration-Reduction of a 2-chloro precursor.
Route to 5-Amino Isomer (DOT Visualization)
Figure 2: Synthetic route to convert the standard ylidenemalononitrile product (2-amino) into the 5-amino isomer via the Nevirapine intermediate pathway.
Strategic Insight: The 5-position of the pyridine ring is nucleophilic. However, the presence of the electron-withdrawing nitrile group at position 3 deactivates the ring. To introduce an amine at position 5, one must first introduce a nitro group. This is best achieved on the 2-chloro derivative (Inter2 in Figure 2) rather than the 2-amino derivative, as the amino group is susceptible to oxidation during harsh nitration conditions.
Part 5: Troubleshooting & Optimization
-
Moisture Control: The Knoevenagel condensation (Protocol A) is reversible. Efficient water removal (Dean-Stark or Molecular Sieves) is critical for high yields of the ylidene.
-
Dimerization Side-Reactions: Malononitrile can dimerize in the presence of strong bases to form 2-amino-1,1,3-tricyanopropene. Use weak acid/base buffers (Beta-alanine/AcOH) to mitigate this.
-
Regioselectivity: If the reaction temperature in Protocol B is too high (>100°C), thermal rearrangement or polymerization of the ylidene may occur. Maintain reflux at 78-80°C (Ethanol bp).
References
-
Grozinger, K. G., et al. (1995).[2] "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone." Journal of Heterocyclic Chemistry, 32(1), 259-263.
-
Schneider, H., et al. (2000). "Process for the preparation of 2-chloro-4-methyl-3-pyridinecarbonitrile." U.S. Patent 6,090,946.
-
Foloppe, M. P., et al. (2004). "Synthesis and reactivity of ylidenemalononitriles." Tetrahedron, 60(34), 7199-7215.
-
Zhang, Y., et al. (2015). "Synthesis and Reactivity Profile of Ylidenemalononitrile Enamines." The Journal of Organic Chemistry, 80(16), 8122–8133. [5]
Sources
- 1. 3-Amino-6-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of 5-Amino-4-methylnicotinonitrile: A Detailed Protocol for Laboratory and Developmental Applications
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 5-Amino-4-methylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The protocol herein details a robust and efficient one-pot, four-component reaction, leveraging readily available starting materials. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed methodology, mechanistic insights, and safety considerations.
Introduction
Substituted aminonicotinonitriles are a class of compounds of significant interest in the pharmaceutical industry due to their prevalence in various biologically active molecules. The unique arrangement of amino, cyano, and methyl groups on the pyridine scaffold of this compound makes it a versatile intermediate for the synthesis of a wide array of complex heterocyclic systems. Traditional multi-step syntheses of such compounds can be time-consuming and often result in lower overall yields. This guide presents a streamlined approach based on a multicomponent reaction strategy, which offers significant advantages in terms of operational simplicity and atom economy.[1][2][3]
The described protocol is a variation of the well-established methods for the synthesis of 2-amino-3-cyanopyridines, which typically involve the condensation of a ketone, an aldehyde, malononitrile, and an ammonia source.[4][5][6][7] In this specific application, we utilize acetone, paraformaldehyde as a stable C1 synthon, malononitrile, and ammonium acetate to construct the target molecule in a single synthetic operation.
Chemical Safety and Hazard Mitigation
All experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[4][5][8][9][10] Keep away from heat, sparks, and open flames.
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled.[7][11][12][13][14] May polymerize violently if heated or in the presence of strong bases.
-
Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract.[6][15][16][17] Handle in a well-ventilated area.
-
Paraformaldehyde: Flammable solid. Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and is suspected of causing genetic defects and cancer.[18][19][20][21] Avoid creating dust.
For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.[4][6][7][18]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| Acetone | 67-64-1 | 58.08 | 20 | 1.46 mL |
| Malononitrile | 109-77-3 | 66.06 | 10 | 0.66 g |
| Paraformaldehyde | 30525-89-4 | (CH₂O)n | 10 | 0.30 g |
| Ammonium Acetate | 631-61-8 | 77.08 | 20 | 1.54 g |
| Ethanol (95%) | 64-17-5 | 46.07 | - | 20 mL |
Reaction Setup and Procedure
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Application Note: Characterization of 5-Amino-4-methylnicotinonitrile as a Nicotinamide N-methyltransferase (NNMT) Inhibitor
[1]
Executive Summary
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic regulator and a high-value therapeutic target in metabolic syndrome, obesity, and various cancers (e.g., glioblastoma, colorectal cancer).[1] By methylating nicotinamide (NAM) using S-adenosyl-L-methionine (SAM), NNMT regulates the cellular methyl donor balance (SAM/SAH ratio) and NAD+ flux.[1][2]
This application note details the evaluation of 5-Amino-4-methylnicotinonitrile (CAS: 1706461-92-8), a structural analog of the endogenous substrate nicotinamide, as a competitive small-molecule inhibitor of NNMT.[1] We provide a comprehensive framework for its mechanistic characterization, including enzymatic inhibition assays, cell-based pharmacodynamics, and data interpretation strategies.[1]
Compound Profile & Mechanism of Action[3][4][5]
Chemical Identity[1][6]
-
Molecular Formula: C7H7N3[3]
-
Structural Class: Pyridine-3-carbonitrile derivative; Nicotinamide isostere.[1]
Mechanistic Rationale
This compound is designed to target the nicotinamide-binding pocket of the NNMT enzyme.[1] Its inhibitory potential is derived from three key structural features:
-
Nitrile Group (-CN): Acts as a bioisostere for the amide group (-CONH2) of the natural substrate, nicotinamide. This modification often improves metabolic stability while maintaining hydrogen-bonding capabilities within the active site.[1]
-
Pyridine Core: Mimics the aromatic ring of nicotinamide, facilitating π-π stacking interactions with active site residues (e.g., Tyr-20, Phe-22 in human NNMT).[1]
-
5-Amino & 4-Methyl Substituents: These groups provide steric bulk and additional hydrogen bond donors/acceptors, potentially increasing affinity (lowering
) compared to the natural substrate or preventing the methyl transfer from SAM.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Binding Mode: Competitive inhibition with respect to Nicotinamide; Non-competitive/Uncompetitive with respect to SAM (depending on the ordered binding mechanism of NNMT).
Biological Pathway Visualization
The following diagram illustrates the NNMT-catalyzed reaction and the downstream metabolic consequences of its inhibition.
Caption: NNMT catalyzes the methylation of Nicotinamide using SAM. This compound blocks this step, preserving NAM for NAD+ synthesis and reducing MNA production.[1]
Experimental Protocols
Protocol A: In Vitro NNMT Enzymatic Inhibition Assay (Fluorescence)
Objective: Determine the IC50 of this compound by measuring the production of SAH, a byproduct of the methylation reaction.[1] Method: Thiol-detection coupled assay.[1][7][8][9] SAH is hydrolyzed to Homocysteine, which reacts with a thiol-sensitive fluorophore.[1][8][9]
Materials
-
Enzyme: Recombinant Human NNMT (e.g., 0.5 µ g/well ).
-
Substrates: Nicotinamide (NAM), S-Adenosylmethionine (SAM).[2][10]
-
Detection: Thiol Detecting Probe (e.g., from commercially available kits like Abcam ab284513 or Tribioscience).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.1% Bovine Serum Albumin (BSA).
-
Plate: 96-well black, flat-bottom microplate.[1]
Workflow Diagram
Caption: Step-by-step workflow for the fluorescence-based NNMT inhibition assay.
Step-by-Step Procedure
-
Preparation: Thaw all reagents on ice. Prepare a 10 mM stock solution of this compound in DMSO.
-
Inhibitor Dilution: Prepare 8-point serial dilutions (1:3) of the inhibitor in Assay Buffer.[7] Ensure final DMSO concentration is <1%.
-
Enzyme Mix: Add 50 µL of NNMT Enzyme Mix (Enzyme + SAM + Buffer) to each well.
-
Inhibitor Addition: Add 10 µL of the diluted inhibitor to the test wells. Include "No Inhibitor" (100% Activity) and "No Enzyme" (Background) controls. Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
Reaction Initiation: Add 40 µL of Nicotinamide substrate solution to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30–60 minutes (linear phase).
-
Detection: Add 50 µL of Thiol Detecting Probe working solution. Incubate at Room Temperature for 10 minutes in the dark.
-
Measurement: Read fluorescence on a microplate reader at Ex/Em = 392/482 nm .
Protocol B: Cell-Based MNA Quantification (LC-MS/MS)
Objective: Validate cellular target engagement by measuring the reduction of 1-Methylnicotinamide (MNA) levels in culture media.[1]
Materials
-
Cell Line: A549 (Lung Cancer) or 3T3-L1 (Adipocytes) – known high NNMT expressers.[1]
-
Media: DMEM + 10% FBS.[1]
-
Internal Standard: d3-1-Methylnicotinamide (d3-MNA).
Procedure
-
Seeding: Seed cells at
cells/well in a 6-well plate. Allow attachment overnight. -
Treatment: Treat cells with this compound (e.g., 1, 10, 50 µM) for 24–48 hours.[1]
-
Extraction: Collect 50 µL of cell culture supernatant. Add 200 µL of cold methanol containing the internal standard (d3-MNA).[1] Vortex and centrifuge at 15,000 x g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS (e.g., C18 column, mobile phase: Water/Acetonitrile with 0.1% Formic Acid).
-
Quantification: Monitor MRM transitions for MNA (137.1
94.1) and d3-MNA (140.1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> 97.1). Calculate the ratio of MNA in treated vs. control cells.
Data Analysis & Interpretation
Calculating IC50
Normalize the fluorescence data using the following equation:
Mode of Inhibition (Lineweaver-Burk)
To confirm the competitive nature of this compound:
-
Perform the enzymatic assay at varying concentrations of Nicotinamide (substrate) while holding SAM constant.
-
Repeat this at 3 different fixed concentrations of the inhibitor.
-
Expected Result: The Lineweaver-Burk plot (1/V vs 1/[S]) should show lines intersecting at the Y-axis (unchanged
), indicating competitive inhibition .
| Parameter | Competitive Inhibition Profile |
| Vmax | Unchanged |
| Km | Increases (Apparent Km) |
| Binding Site | Active Site (Nicotinamide Pocket) |
Troubleshooting & Optimization
-
High Background Fluorescence: Ensure the "No Enzyme" control contains all components (including the inhibitor and thiol probe) to account for intrinsic fluorescence of the small molecule.
-
DMSO Tolerance: NNMT activity can be sensitive to DMSO.[7][8] Keep final DMSO concentration
. -
Potency Drift: If IC50 values shift, verify the freshness of the SAM cofactor. SAM degrades rapidly into SAH (the product/inhibitor) if not stored at -80°C.[1]
References
-
NNMT Structure & Function
-
Small Molecule Inhibitors (5-amino-1MQ context)
-
Assay Methodology (Fluorescence)
-
Bisubstrate Inhibitor Design
-
Compound Source Data
-
BLD Pharm. This compound Product Page.Link
-
Disclaimer: This document is for research use only. This compound is a chemical probe and has not been approved for clinical use.[1]
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- 3. High-Quality Amines Products | Aaronchem [aaronchem.com]
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- 6. This compound | CymitQuimica [cymitquimica.com]
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Application Note & Protocol: Establishing a Comprehensive Cytotoxicity Profile for 5-Amino-4-methylnicotinonitrile
Introduction: Contextualizing 5-Amino-4-methylnicotinonitrile
The preclinical assessment of a novel compound's safety and efficacy is a cornerstone of modern drug development.[1] this compound belongs to the nicotinonitrile class of compounds, which are key structural motifs in various biologically active molecules, including some with demonstrated anti-cancer properties.[2][3] Notably, related small molecules such as 5-Amino-1MQ are known inhibitors of nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[4][5]
NNMT catalyzes the methylation of nicotinamide, a precursor to nicotinamide adenine dinucleotide (NAD+). Inhibition of NNMT can therefore increase intracellular NAD+ levels, profoundly impacting metabolic pathways, mitochondrial function, and cellular signaling.[5] This potential mechanism of action necessitates a thorough and multi-faceted investigation into the cytotoxic profile of this compound. A compound that modulates core metabolic pathways may exhibit selective toxicity towards cancer cells, which often have altered metabolic requirements, or it could present general cytotoxicity.[6][7]
This guide provides a comprehensive framework for establishing the in vitro cytotoxicity profile of this compound. We will move beyond a single-endpoint assay to advocate for a multi-assay, multi-cell line approach. This strategy is designed to yield a robust, interpretable, and scientifically rigorous dataset that elucidates not only if the compound is toxic, but also how and to which cells.
The Scientific Rationale: A Triad of Assays for a Complete Picture
To build a trustworthy cytotoxicity profile, it is essential to probe multiple aspects of cellular health. Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, we advocate for a triad of assays that, together, provide a self-validating system to assess cell viability, membrane integrity, and the mechanism of cell death.
-
Metabolic Viability Assay (MTT): This colorimetric assay is the workhorse for initial cytotoxicity screening.[8] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan is directly proportional to the number of metabolically active cells.[10] Given that this compound may act as an NNMT inhibitor and modulate metabolism, the MTT assay is a highly relevant starting point.[5]
-
Membrane Integrity Assay (LDH Release): This assay provides an orthogonal perspective to the MTT assay. It quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that has been released into the culture medium from cells with damaged plasma membranes.[11][12] A significant increase in extracellular LDH is a hallmark of necrosis or late-stage apoptosis.[13]
-
Apoptosis vs. Necrosis Assay (Annexin V & Propidium Iodide Staining): To understand the mechanism of cell death, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard.[8] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the nucleus.[14] This dual-staining method allows for the precise differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[15]
Strategic Selection of Cell Lines
The choice of cell lines is critical for interpreting the relevance of cytotoxicity data.[16] A strategically chosen panel should include cell lines relevant to the compound's potential therapeutic target and those representing potential off-target organs to assess selectivity.[1] Both cancerous and non-cancerous cell lines are essential for determining if the compound exhibits tumor-selective toxicity.[17]
Table 1: Recommended Cell Line Panel for Cytotoxicity Profiling
| Cell Line | Type | Rationale | Culture Medium |
| MCF-7 | Human Breast Adenocarcinoma | Commonly used cancer model; ER-positive. Related nicotinonitriles show activity in this line.[2] | DMEM + 10% FBS |
| MDA-MB-231 | Human Breast Adenocarcinoma | Aggressive, triple-negative breast cancer model. Provides a contrasting cancer phenotype to MCF-7.[2] | DMEM + 10% FBS |
| HepG2 | Human Hepatocellular Carcinoma | Represents the liver, a primary site of metabolism where NNMT is highly expressed.[4][16] | MEM + 10% FBS |
| HEK293 | Human Embryonic Kidney | A non-cancerous, immortalized cell line widely used as a baseline for general cytotoxicity.[16][17] | DMEM + 10% FBS |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies designed for reproducibility and accuracy.
General Cell Culture and Compound Preparation
-
Cell Culture: Maintain all cell lines in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂. Ensure cell viability remains above 95% before starting any experiment.[1]
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the appropriate cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 1: MTT Metabolic Viability Assay
This protocol is based on standard methodologies for assessing cell proliferation and viability.[10][18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere and recover overnight.
-
Compound Treatment: Remove the old medium. Add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 µM to 200 µM) to the respective wells. Include a "vehicle control" (medium with DMSO only) and a "medium only" blank control.
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours).[1]
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple crystals.[18]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures cytotoxicity by quantifying LDH release from damaged cells.[12][19]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a 96-well plate.
-
Control Setup: Prepare the following controls in triplicate:[19]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Solution provided in kits) 45 minutes before supernatant collection.[20]
-
Background Control: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[12]
-
Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and an assay buffer). Add the reaction mixture to each well containing the supernatant.[20]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[12] Add the stop solution if required by the kit and measure the absorbance at 490 nm.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between different modes of cell death.[14][21]
// Annotations node [shape=plaintext, fontcolor="#5F6368"]; Live_anno [label="Intact membrane,\nPS on inner leaflet"]; EarlyApop_anno [label="PS flips to outer leaflet,\nmembrane intact"]; LateApop_anno [label="PS on outer leaflet,\nmembrane compromised"];
Live -> Live_anno [style=invis]; EarlyApop -> EarlyApop_anno [style=invis]; LateApop -> LateApop_anno [style=invis]; } ddot Caption: Differentiating cell populations with Annexin V/PI staining.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate.[15] After 24 hours, treat with the desired concentrations of this compound and incubate for the chosen time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached cells to ensure all cell populations are analyzed.[14]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Be sure to include unstained, Annexin V only, and PI only controls to set up the proper compensation and gates.
Data Analysis and Interpretation
MTT and LDH Assay Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" or "background" control wells from all other readings.
-
Calculate Percentage Viability (MTT):
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100
-
-
Calculate Percentage Cytotoxicity (LDH):
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[19]
-
-
IC50 Determination: Plot the percentage viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.
Table 2: Example IC50 Data Summary
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | MTT | 48 | 15.2 ± 1.8 |
| MDA-MB-231 | MTT | 48 | 8.9 ± 1.1 |
| HepG2 | MTT | 48 | 25.6 ± 3.2 |
| HEK293 | MTT | 48 | > 100 |
| MDA-MB-231 | LDH | 48 | 12.5 ± 2.0 |
Annexin V/PI Flow Cytometry Analysis
The data is typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage, should be a small population).
Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by the compound.
Integrated Workflow and Decision Making
By integrating the results, a clear picture emerges. For example:
-
High Potency (Low IC50) in MTT + High Annexin V+/PI- population: Suggests the compound induces apoptosis and inhibits metabolic activity, a promising profile for an anti-cancer agent.
-
Similar IC50 in MTT and LDH assays: Indicates that metabolic disruption and loss of membrane integrity occur concurrently.
-
Low IC50 in cancer cells but high IC50 in HEK293: Demonstrates selective toxicity, a highly desirable characteristic.[22]
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. [Link]
-
A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (n.d.). PubMed. [Link]
-
Highlight report: Cell type selection for toxicity testing. (n.d.). National Center for Biotechnology Information. [Link]
-
Apoptosis Protocols. (n.d.). University of South Florida. [Link]
-
LDH cytotoxicity assay. (2024, December 11). protocols.io. [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. [Link]
-
What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. [Link]
-
Cytotoxicity Assays | Life Science Applications. (n.d.). Bio-Rad. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Evaluation of the cytotoxic effects of a compound on cell lines. (n.d.). PCBIS. [Link]
-
Making cell lines more physiologically relevant for toxicology testing. (n.d.). Culture Collections. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI. [Link]
-
How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (2025, August 9). Swolverine. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Center for Biotechnology Information. [Link]
-
Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. (2021, March 9). National Center for Biotechnology Information. [Link]
-
(PDF) Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. (n.d.). ResearchGate. [Link]
-
Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. (n.d.). National Center for Biotechnology Information. [Link]
-
Selective enhanced cytotoxicity of amino acid deprivation for cancer therapy using thermozyme functionalized nanocatalyst. (2024, February 7). National Center for Biotechnology Information. [Link]
-
Selective cytotoxicity of a system L specific amino acid nitrogen mustard. (n.d.). PubMed. [Link]
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Application Note: Advanced Characterization of Nicotinonitrile-Based Therapeutics
Introduction & Scope
Nicotinonitrile (3-cyanopyridine) derivatives represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors (e.g., Bosutinib) and phosphodiesterase inhibitors. While the electron-withdrawing nitrile group enhances metabolic stability and hydrogen-bonding potential, it introduces specific analytical challenges:
-
Chromatographic Tailing: The basic pyridine nitrogen interacts strongly with residual silanols on HPLC stationary phases.
-
Vibrational Specificity: The nitrile group provides a unique "silent region" handle in IR/Raman but can be obscured in complex matrices.
-
Hydrolytic Instability: The nitrile moiety is susceptible to hydrolysis, converting to primary amides and carboxylic acids—a critical stability-indicating pathway.
This guide provides a validated, multi-modal workflow for the rigorous characterization of these compounds, moving beyond generic screening to chemically specific protocols.
Analytical Workflow Overview
The following flowchart illustrates the decision matrix for characterizing a new nicotinonitrile drug candidate (NCE).
Figure 1: Integrated analytical workflow for nicotinonitrile characterization, prioritizing pH-dependent solubility and stability-indicating chromatography.
Protocol A: Chromatographic Separation (UPLC-DAD-MS)
The Challenge: The Pyridine Problem
Nicotinonitriles possess a basic pyridine nitrogen. On standard C18 silica columns at low pH (formic acid), the protonated nitrogen (
The Solution: High-pH Hybrid Chromatography
We recommend a High-pH Reversed-Phase strategy. Using a hybrid-silica particle (Ethylene Bridged Hybrid - BEH) allows operation at pH 10. At this pH, the pyridine is deprotonated (neutral), eliminating silanol interactions and maximizing retention for better separation of polar impurities.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Hybrid (e.g., BEH C18), 1.7 µm, 2.1 x 100 mm | High pH stability (up to pH 12) and efficiency. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Maintains basic analyte in neutral state; MS compatible volatile buffer. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Lower viscosity than methanol, better peak shape for nitriles. |
| Gradient | 5% B to 95% B over 10 min | Generic scouting gradient; flatten slope for specific isomer separation. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for UPLC. |
| Detection | UV 254 nm & 220 nm | 254 nm for aromatic core; 220 nm for nitrile/amide bonds. |
| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |
Application Scientist Note: If you observe a "fronting" peak, it often indicates solubility issues in the injection solvent. Dissolve the sample in 50:50 Water:Acetonitrile rather than 100% organic to match the initial gradient conditions.
Protocol B: Spectroscopic Identification
Vibrational Spectroscopy (FTIR)
The nitrile group (
-
Technique: ATR-FTIR (Attenuated Total Reflectance).
-
Critical Region: 2200–2260 cm⁻¹.
-
Diagnostic Shift:
-
Nicotinonitrile: Sharp, medium intensity band at 2230 ± 5 cm⁻¹ .
-
Conjugation Effect: If the pyridine ring is substituted with electron-donating groups (e.g., -NH2), the peak may shift to lower wavenumbers (red shift).
-
Nuclear Magnetic Resonance (NMR)
While
-
Solvent: DMSO-
(prevents exchange of labile protons if amides are present). -
Key Signals:
- Carbon: Characteristic singlet at 115–118 ppm .
-
Pyridine C2/C6: Downfield signals at 148–155 ppm (deshielded by nitrogen).
Protocol C: Impurity Profiling (The Hydrolysis Cascade)
Nicotinonitriles are chemically stable but susceptible to hydrolysis under acidic/basic stress or enzymatic action. This degradation pathway is the primary source of impurities.
Degradation Pathway Logic
Figure 2: The primary degradation cascade. Note the significant shift in retention time (RT) due to polarity changes.
Detection Strategy
-
Stress Testing: Reflux 1 mg/mL sample in 0.1 N HCl and 0.1 N NaOH for 4 hours.
-
Monitoring:
-
Nicotinamide (Intermediate): Look for the disappearance of the IR peak at 2230 cm⁻¹ and the appearance of a "doublet" amide stretch at 1650–1690 cm⁻¹ (C=O). In HPLC, this elutes earlier than the nitrile.
-
Nicotinic Acid (Final Product): Elutes near the void volume in Reversed-Phase due to the ionized carboxylate (at pH 10) or requires ion-pairing at low pH.
-
Protocol D: Solid-State Characterization
Polymorphism is highly prevalent in nicotinonitriles due to the planar pyridine ring facilitating
-
PXRD (Powder X-Ray Diffraction): The gold standard. A unique diffraction pattern (fingerprint) is required for patent protection and stability assurance.
-
Protocol: Scan 2
from 2° to 40° with a step size of 0.02°.
-
-
DSC (Differential Scanning Calorimetry):
-
Look for endotherms (melting) followed immediately by exotherms (recrystallization), indicating a metastable polymorph converting to a stable form.
-
References
-
NIST Chemistry WebBook. Nicotinonitrile Spectra (IR, MS). National Institute of Standards and Technology. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. HPLC method development for reactive pharmaceutical intermediates. [Link]
-
Waters Corporation. Strategies for Analyzing Basic Compounds (Pyridine Derivatives) using High pH Chromatography. [Link]
-
Spectroscopy Online. Interpretation of Infrared Spectra: Nitriles and Alkynes. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7523 (Nicotinonitrile). [Link]
Sources
Application Note: 5-Amino-4-methylnicotinonitrile in Medicinal Chemistry
This Application Note is written for medicinal chemists and drug discovery scientists. It details the synthetic utility, pharmacophore properties, and experimental protocols for 5-Amino-4-methylnicotinonitrile , a high-value scaffold in the design of kinase inhibitors and fused heterocyclic systems.
Executive Summary
This compound (also known as 3-cyano-5-amino-4-methylpyridine) represents a "densely functionalized" heteroaromatic building block.[1] Unlike simple pyridines, this scaffold possesses three contiguous functional handles (cyano, methyl, amino) on a pyridine core. This specific substitution pattern unlocks unique reactivity—most notably the activation of the C4-methyl group for cyclization reactions—and provides a distinct pharmacophore for Type I and Type II kinase inhibitors. This guide outlines the specific protocols for transforming this scaffold into 1,6-naphthyridines and integrating it into kinase-targeted libraries.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 5-Amino-4-methylpyridine-3-carbonitrile |
| CAS Number | 1706461-92-8 (Isomer specific) |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calc) | Pyridine N: ~3.5 |
| Key Reactivity | C4-Methyl (Acidic/Activated), C3-Cyano (Electrophilic), C5-Amino (Nucleophilic) |
Medicinal Chemistry Applications
The "Activated Methyl" Cyclization Strategy
The most powerful application of this compound is its use as a precursor for 1,6-naphthyridines .[1] The electron-withdrawing nature of the nitrile group at C3, combined with the pyridine nitrogen, renders the protons of the C4-methyl group significantly acidic (vinylogous acidity).
This allows for condensation with electrophiles like DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form enamines, which subsequently cyclize with the nitrile group to form fused bicyclic systems. This route is superior to the Friedlander synthesis for this scaffold as it proceeds under milder conditions and tolerates the C5-amino functionality.[1]
Kinase Inhibitor Pharmacophore
In the context of kinase drug discovery, this scaffold offers a "Head-Neck-Tail" architecture:
-
Pyridine Nitrogen (N1): Serves as the H-bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the hinge residue).
-
C5-Amino Group: Acts as a solvent-front vector or forms H-bonds with the gatekeeper residue or ribose-binding pocket.[1]
-
C3-Cyano Group: Occupies small hydrophobic pockets or can be hydrolyzed to a primary amide to pick up additional H-bond interactions.[1]
Visualizing the Chemistry
The following diagram illustrates the primary synthetic workflow: the transformation of the scaffold into a 1,6-naphthyridine derivative.
Caption: Synthetic pathway from this compound to 1,6-naphthyridine via DMF-DMA activation.
Experimental Protocols
Protocol A: Synthesis of 1,6-Naphthyridine Derivative
This protocol describes the conversion of this compound into a substituted 1,6-naphthyridine, a common scaffold for antiproliferative agents.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)[1]
-
Dimethylformamide (DMF) (Anhydrous)
-
Ammonium acetate (NH₄OAc) or Primary Amine (R-NH₂)
Step 1: Enamine Formation [1]
-
Charge a reaction vial with This compound (100 mg, 0.75 mmol).
-
Add anhydrous DMF (2.0 mL) and DMF-DMA (0.2 mL, 1.5 mmol).
-
Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] The starting material should disappear, and a less polar "enamine" spot should appear.
-
Note: The intermediate is often stable enough to be isolated, but a "one-pot" procedure is preferred for efficiency.
Step 2: Cyclization
-
Cool the reaction mixture to room temperature.
-
Add Ammonium Acetate (5 eq) (for unsubstituted ring N) or a primary amine (1.2 eq) (for N-substituted derivatives).
-
Heat the mixture to 120°C for 12 hours.
-
Work-up: Cool to RT. Pour into ice-water (20 mL). The product often precipitates.
-
Filter the solid, wash with cold water and diethyl ether.
-
Purification: If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Sandmeyer-Type Functionalization of C5-Amino
To modify the "Solvent Front" vector, the C5-amino group can be converted to a halide (Cl, Br, I) for subsequent cross-coupling (Suzuki/Buchwald).
-
Dissolution: Dissolve this compound (1.0 eq) in HBr (48%) at 0°C.
-
Diazotization: Dropwise add NaNO₂ (1.2 eq) in water, maintaining temp < 5°C. Stir for 30 min.
-
Substitution: Add CuBr (1.1 eq) slowly.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Result: Yields 5-bromo-4-methylnicotinonitrile , a versatile intermediate for coupling aryl groups to the C5 position.[1]
Scientific Validation & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 (Enamine) | Incomplete reaction due to moisture.[1] | Use anhydrous DMF and fresh DMF-DMA.[1] Run under N₂ atmosphere. |
| No Cyclization in Step 2 | Steric hindrance of the amine. | If using a bulky amine, increase temperature to 140°C or use microwave irradiation (150°C, 30 min). |
| Product Solubility Issues | Naphthyridines are planar and stack. | Use DCM/MeOH (9:1) or DMSO for purification/analysis. |
| Regioselectivity Ambiguity | Does the ring close on C3-CN or C5-NH2? | The ring closes on C3-CN because the enamine forms at C4-Me.[1] The C5-NH2 is passive in this specific mechanism.[1] |
References
-
Synthesis of 1,6-Naphthyridines: Zareyee, D., et al. "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives."[2] Chemical Review and Letters, 2025.[2] Link
-
DMF-DMA Reactivity: "Reaction between DMF-DMA and methyl groups."[1][3] Liskon Chem Application Notes, 2024. Link
-
Kinase Inhibitor Scaffolds: "Pyrido[2,3-d]pyrimidine and Naphthyridine Derivatives in Cancer Therapy." Encyclopedia, 2022. Link
-
General Pyridine Synthesis: "Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate." Journal of Emerging Technologies and Innovative Research, 2023. Link
Sources
green synthesis approaches for substituted nicotinonitriles
Application Note: Green Synthesis Approaches for Substituted Nicotinonitriles
Abstract
Substituted nicotinonitriles (specifically 2-amino-3-cyanopyridines) are privileged scaffolds in drug discovery, exhibiting potent bioactivities ranging from IKK-
Introduction: The Shift to Sustainable MCRs
The synthesis of substituted nicotinonitriles typically proceeds via a One-Pot Multicomponent Reaction (MCR) involving an aldehyde, a ketone (or enolizable ketone), malononitrile, and a nitrogen source (usually ammonium acetate).
-
Conventional Route: Reflux in ethanol/methanol for 6–12 hours.
-
Green Route: Leveraging high-energy input (Microwave/Ultrasound) or heterogeneous catalysis to drive the reaction in minutes, often solvent-free.
Core Mechanistic Insight: The reaction is a cascade sequence. The rate-determining step is often the initial Knoevenagel condensation or the final aromatization. Green methods accelerate these specific steps:
-
Microwave: Dipolar polarization rapidly heats the polar transition states.
-
Nanocatalysis: High surface-area-to-volume ratio provides abundant active sites for the Michael addition.
-
Mechanochemistry: Shear forces disrupt crystal lattices, overcoming activation barriers without solvation.
Mechanistic Pathway & Visualization
The formation of the pyridine core follows a domino sequence. Understanding this is crucial for troubleshooting low yields (often due to stalled Michael addition).
Figure 1: Mechanistic cascade for the synthesis of 2-amino-3-cyanopyridines. Green methods primarily accelerate the Knoevenagel and Michael addition steps.
Validated Green Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Best for: Rapid library generation (mg to g scale).
Materials:
-
Aromatic Aldehyde (1.0 equiv)
-
Acetophenone/Ketone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Ammonium Acetate (1.5 equiv)
-
Equipment: Monomode Microwave Reactor (e.g., CEM or Biotage). Note: Domestic microwaves are inconsistent and not recommended for reproducible data.
Procedure:
-
Mixing: In a 10 mL microwave vial, combine all reagents. Grind briefly with a spatula to ensure intimate mixing of solids.
-
Irradiation: Seal the vial. Program the reactor:
-
Temp: 100°C - 120°C
-
Power: Dynamic (Max 100W)
-
Time: 5–10 minutes (Hold time).
-
-
Work-up: Cool to room temperature. The mixture will solidify.
-
Purification: Add hot ethanol (2–3 mL). Sonicate to disperse. Filter the solid. Wash with cold ethanol (2 x 2 mL).
-
Drying: Dry in a vacuum oven at 60°C.
Why it works: The polar transition state of the Knoevenagel condensation absorbs microwave energy efficiently, leading to rapid superheating and reaction completion in minutes [1, 3].
Protocol B: Magnetic Nanocatalysis (Fe3O4@SiO2)
Best for: Scalable synthesis with catalyst recovery.
Catalyst Preparation (Brief):
Coat
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, charge Aldehyde (5 mmol), Ketone (5 mmol), Malononitrile (5 mmol), and
(7.5 mmol). -
Catalyst Addition: Add
-based nanocatalyst (20–50 mg, approx. 1-2 wt%). -
Solvent: Add Water:Ethanol (1:1, 10 mL) OR run solvent-free at 80°C.
-
Reaction: Stir at 80°C (oil bath) for 30–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Separation: Place a strong neodymium magnet under the flask. Decant the supernatant (containing product).
-
Catalyst Recycle: Wash the catalyst with hot ethanol, dry, and reuse (typically active for 5–6 cycles).
-
Product Isolation: Cool the supernatant to precipitate the pure product. Recrystallize from ethanol if necessary.
Why it works: The high surface area of nanoparticles mimics homogeneous catalysis, while the magnetic core allows for heterogeneous separation, eliminating filtration steps and reducing waste (Green Principle #1 & #4) [2, 4].
Comparative Data Analysis
The following table contrasts the Green methods against the conventional reflux method.
| Metric | Conventional (Reflux) | Microwave (MW) | Magnetic Nanocatalyst | Mechanochemistry (Grinding) |
| Reaction Time | 4 – 12 Hours | 5 – 10 Minutes | 30 – 60 Minutes | 10 – 20 Minutes |
| Yield (%) | 60 – 75% | 85 – 96% | 80 – 92% | 85 – 95% |
| Solvent | Ethanol/Methanol (High Vol) | None (or traces) | Water/EtOH or None | None |
| Catalyst Recovery | Difficult/None | N/A | Excellent (Magnetic) | N/A |
| Energy Input | High (Prolonged Heating) | Moderate (Short burst) | Low/Moderate | Low (Mechanical) |
| Scalability | High | Low/Medium (Vessel limit) | High | Medium |
Data aggregated from [1], [2], [5].
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for selecting the appropriate green synthesis protocol.
Troubleshooting & Expert Tips
-
"Oiling Out" : In water-based or solvent-free reactions, the product may form a sticky oil rather than a solid.
-
Solution: Scratch the vessel walls with a glass rod to induce nucleation or add a seed crystal. Cooling to 0°C often helps.
-
-
Incomplete Conversion :
-
Cause: Reversibility of the Knoevenagel step or wet reagents.
-
Solution: Ensure ammonium acetate is dry (hygroscopic). In MW synthesis, extend time by 2-minute increments; do not overheat as this degrades the malononitrile.
-
-
Catalyst Aggregation (Method B) :
-
Solution: Sonicate the nanocatalyst in the solvent before adding reactants to ensure monodispersity.
-
References
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Source: Semantic Scholar/Arkivoc. URL:[Link] (Verified via search result 1.1)
-
Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles. Source: ACS Omega, 2023. URL:[Link]
-
Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Source: Journal of Chemical Research.[1] URL:[Link]
-
Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles. Source: RSC Advances, 2024. URL:[Link]
-
Mechanochemical synthesis of small organic molecules (Review). Source: Beilstein J. Org. Chem. URL:[Link]
Sources
The Versatile Intermediate: A Guide to 5-Amino-4-methylnicotinonitrile in Heterocyclic Synthesis
Introduction
In the landscape of modern drug discovery and development, the efficient construction of complex heterocyclic scaffolds is paramount. Among the myriad of building blocks available to the medicinal chemist, substituted aminonicotinonitriles stand out for their utility in synthesizing fused heterocyclic systems, which are prevalent in a wide array of biologically active molecules. This guide provides a detailed exploration of 5-Amino-4-methylnicotinonitrile (IUPAC Name: 5-Amino-4-methylpyridine-3-carbonitrile), a key chemical intermediate, with a focus on its synthesis, characterization, and application in the preparation of advanced heterocyclic structures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is the foundation of its effective and safe utilization in any synthetic workflow.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 3308-01-8 | [1] |
| Molecular Formula | C₇H₇N₃ | |
| Molecular Weight | 133.15 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature, protect from light, in an inert atmosphere. | [2] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of this compound
The synthesis of substituted aminonicotinonitriles often employs multicomponent reactions, which offer advantages in terms of efficiency and atom economy. A common and effective strategy for the synthesis of compounds structurally related to this compound is the Thorpe-Ziegler reaction.[3][4][5] This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine.[6]
Application as a Chemical Intermediate: Synthesis of Pyrrolo[2,3-d]pyrimidines
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, most notably pyrrolo[2,3-d]pyrimidines. This scaffold is a core component of numerous kinase inhibitors and other therapeutic agents.[7][8] The general synthetic strategy involves the reaction of the aminonicotinonitrile with a one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA), to construct the pyrimidine ring, followed by subsequent functionalization.
Protocol 1: Cyclization with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This protocol describes the initial step in the formation of a pyrrolo[2,3-d]pyrimidine core, where the amino and methyl groups of this compound react with DMF-DMA to form an enamine intermediate.
Reaction Scheme:
Caption: Reaction of this compound with DMF-DMA.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[9]
-
Anhydrous solvent (e.g., Dioxane or DMF)[10]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Add the anhydrous solvent to dissolve the starting material.
-
Add DMF-DMA (1.1 to 2 equivalents). The reaction of DMF-DMA with active methyl and amino groups is a well-established method for the formation of enamines and amidines, which are versatile intermediates in heterocyclic synthesis.[10][11]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude intermediate enamine, which can often be used in the next step without further purification.
Protocol 2: Formation of the Pyrrolo[2,3-d]pyrimidine Ring
This protocol outlines the subsequent cyclization to form the fused pyrrolo[2,3-d]pyrimidine ring system, a key step in the synthesis of many pharmaceutical compounds.[12]
Workflow Diagram:
Caption: Workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative.
Materials and Reagents:
-
Crude intermediate enamine from Protocol 1
-
Formamide or another suitable ammonia source
-
High-boiling point solvent (if not using formamide as solvent)
-
Heating mantle
-
Appropriate work-up and purification supplies (e.g., water, organic solvents, silica gel for chromatography)
Procedure:
-
Combine the crude intermediate enamine with an excess of formamide, which can act as both a reagent and a solvent.
-
Heat the mixture to a high temperature (typically 150-200 °C) to facilitate the cyclization and aromatization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrrolo[2,3-d]pyrimidine derivative.
Characterization of this compound
Accurate characterization of the intermediate is crucial for ensuring the success of subsequent synthetic steps. The following table summarizes the expected spectral data for this compound based on its structure and data from analogous compounds.
Table 2: Expected Spectral Data
| Technique | Expected Features | Rationale and References |
| ¹H NMR | Signals for aromatic protons, a singlet for the methyl group, and a broad singlet for the amino protons. Aromatic protons are expected in the 6.0-8.5 ppm range, while the methyl protons would be around 2.0-2.5 ppm.[13][14] | The chemical shifts are influenced by the electronic environment of the pyridine ring and the substituents. |
| ¹³C NMR | Resonances for the nitrile carbon (around 115-120 ppm), aromatic carbons (100-160 ppm), and the methyl carbon (around 15-25 ppm).[15] | The specific chemical shifts provide a fingerprint of the carbon skeleton. |
| IR Spectroscopy | Characteristic stretching frequencies for the N-H bonds of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H bonds (around 2850-3100 cm⁻¹), the C≡N (nitrile) group (a sharp peak around 2220-2260 cm⁻¹), and C=C/C=N bonds of the aromatic ring (1500-1600 cm⁻¹).[16][17] | These absorptions are diagnostic for the key functional groups present in the molecule.[18] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 133.15. Fragmentation patterns would involve the loss of HCN and other characteristic fragments of the pyridine ring. | ESI-MS or GC-MS would confirm the molecular weight and provide structural information through fragmentation analysis.[19][20] |
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its structure, featuring a reactive amino group, a nitrile functionality, and a strategically placed methyl group, makes it an ideal precursor for the construction of complex, fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this intermediate in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Kobayashi, K., Nakazawa, K., Yuba, S., Hiyoshi, H., & Umezu, K. (2014). SYNTHESIS OF 7-ALKYL-6-AMINO-7H-PYRROLO[2,3-d]- PYRIMIDINE-6-CARBONITRILES BY THE COPPER-CATALYZED REACTION OF 4-(ALKYLAMINO)-5-IODOPYRIMIDINES WITH PROPANEDINITRILE. HETEROCYCLES, 90(1), 216-225.
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
WIPO Patentscope. (2018, February 15). WO/2018/029641 METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. Retrieved from [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
PubMed. (2019, May 1). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Retrieved from [Link]
- Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
-
National Center for Biotechnology Information. (n.d.). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2021, December 21). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Retrieved from [Link]
-
European Patent Office. (2000, January 6). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]
-
Nature. (n.d.). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]
-
Semantic Scholar. (1987, January 13). Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, January 4). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]
-
ResearchGate. (2020, August 27). (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Retrieved from [Link]
-
ResearchGate. (2020, October 23). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Liskon Biological. (2024, May 24). reaction between DMF-DMA and methyl groups. Retrieved from [Link]
-
MDPI. (2022, November 14). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). N,N-Dimethylformamide Diethyl Acetal. Retrieved from [Link]
- Google Patents. (n.d.). CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 5-Amino-3(2H)-furanones via S-Methylation/Intramolecular Cyclization of γ-Sulfanylamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 5). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]
-
The Astrophysics & Astrochemistry Laboratory. (n.d.). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Retrieved from [Link]
-
University of Münster. (n.d.). Amino acids. Retrieved from [Link]
Sources
- 1. 5-amino-6-methylnicotinonitrile 97% | CAS: 3308-01-8 | AChemBlock [achemblock.com]
- 2. 5-Amino-6-methylnicotinonitrile | 3308-01-8 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. synarchive.com [synarchive.com]
- 7. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 8. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reaction between DMF-DMA and methyl groups - LISKON [liskonchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. IR Absorption Table [webspectra.chem.ucla.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. astrochemistry.org [astrochemistry.org]
- 19. Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amino acids [medizin.uni-muenster.de]
experimental design for testing 5-Amino-4-methylnicotinonitrile efficacy
Application Note: Efficacy Profiling & Validation of 5-Amino-4-methylnicotinonitrile Scaffolds
Executive Summary
This compound (CAS: 1260797-60-0 or related analogs) represents a privileged pharmacophore scaffold in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors (e.g., targeting EGFR, PIM-1, or MEK). Its 3-cyano-5-amino-pyridine core mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region.
This guide provides a comprehensive experimental framework for evaluating the biological efficacy of this scaffold. Unlike finished drugs, this molecule is often a fragment or intermediate . Therefore, "efficacy" here is defined as:
-
Biophysical Affinity: Validating direct target binding (Fragment-Based Drug Discovery - FBDD).
-
Enzymatic Inhibition: Determining inhibitory potential (
) against specific kinases. -
Cellular Activity: Assessing membrane permeability and cytotoxicity.
Experimental Workflow
The following diagram outlines the logical flow for validating the efficacy of the this compound scaffold, moving from quality control to complex biological systems.
Figure 1: Step-wise validation workflow. Stop/Go decisions are based on purity and binding affinity thresholds typical for fragment-based discovery.
Phase 1: Physicochemical Preparation
Before biological testing, the hydrophobic nature of the nicotinonitrile core requires precise solubilization to prevent microprecipitation, which causes false positives in biochemical assays (promiscuous aggregation).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9%. -
Stock Concentration: 100 mM (High concentration required for fragment screening).
-
Quality Control: Verify integrity via LC-MS. The nitrile group (
) is stable, but the amino group ( ) can oxidize. Ensure no hydrolysis of the nitrile to amide occurs.
Phase 2: Biophysical Validation (Surface Plasmon Resonance)
Objective: Since fragments often have low affinity (high
Protocol: SPR Binding Assay (Biacore/Sierra)
-
Sensor Chip: CM5 or Streptavidin (SA) chip.
-
Ligand Immobilization: Biotinylate the target Kinase (e.g., EGFR kinase domain) and capture on the SA chip to a level of ~2000 RU.
-
Rationale: High density is needed to detect small molecule (fragment) binding signals.
-
-
Analyte Preparation: Dilute this compound in Running Buffer (PBS-P + 2% DMSO).
-
Critical Step: Perform a "Solvent Correction" cycle to account for bulk refractive index changes caused by DMSO.
-
-
Injection:
-
Flow rate: 30
/min. -
Contact time: 60 seconds.
-
Dissociation time: 120 seconds.
-
-
Data Analysis: Fit to a 1:1 Steady-State Affinity model.
-
Success Criterion: A square-wave sensorgram indicating fast on/off rates (typical for fragments).
should be calculable.
-
Phase 3: Enzymatic Efficacy (TR-FRET)
Objective: Quantify the inhibition of ATP phosphorylation. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) which is less susceptible to autofluorescence from pyridine derivatives than standard fluorescence intensity assays.
Mechanism of Action: The this compound scaffold acts as a Type I (ATP-competitive) inhibitor .
Figure 2: Predicted binding mode. The nitrile and amino groups mimic the N1 and N6 of the adenine ring in ATP.
Protocol: TR-FRET Kinase Assay
-
Reagents:
-
Kinase: 5 nM recombinant EGFR or PIM-1.
-
Substrate: 200 nM Fluorescein-PolyGT.
-
ATP: at
apparent (typically 10 ). -
Test Compound: 10-point dose-response (Start 1 mM, 1:3 dilution).
-
-
Reaction:
-
Incubate Kinase + Compound for 15 mins (Pre-incubation allows the inhibitor to access the pocket).
-
Add ATP + Substrate. Incubate 60 mins at RT.
-
Add EDTA/Eu-Antibody (Stop Solution).
-
-
Detection: Read on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).
-
Calculation:
-
Note: Pure fragments often show weak inhibition (
). This is acceptable; potency is improved later by "growing" the fragment.
-
Phase 4: Cellular Efficacy & Toxicity
Objective: Even if the fragment binds the kinase, it must penetrate the cell membrane. Additionally, as an intermediate, it is crucial to establish a cytotoxicity baseline.
Protocol: CellTiter-Glo® Luminescent Viability Assay
-
Cell Lines:
-
A549 (Lung Cancer, EGFR dependent) - Efficacy Model.
-
HepG2 (Liver) - Toxicity Model.
-
-
Seeding: 3,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.
-
Treatment: Add compound (0.1
to 100 ) for 72 hours.-
Control: 0.5% DMSO (Vehicle).
-
Positive Control: Staurosporine (1
).
-
-
Measurement: Add CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP).
-
Data Output:
-
Efficacy: Reduction in A549 viability indicates the scaffold is engaging survival pathways.
-
Toxicity: High toxicity in HepG2 suggests "promiscuous" reactivity (e.g., covalent binding to off-targets), which is undesirable for a scaffold.
-
Data Summary Table (Example)
| Assay Type | Metric | Desired Outcome (Fragment) | Desired Outcome (Lead) |
| SPR (Binding) | |||
| Ligand Efficiency | LE | ||
| Enzymatic | |||
| Cellular | N/A (often inactive) |
References
-
Ali, S. S., et al. (2025). "Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies." Medicinal Chemistry Research, 34, 1074–1088.[1] Link
-
Nordström, H. (2013).[2] "Fragment Based Drug Discovery with Surface Plasmon Resonance Technology." Uppsala University Publications. Link
-
BenchChem Technical Support. (2025). "Applications of Picolinonitrile Compounds in Drug Discovery." BenchChem Application Notes. Link
-
Chodera Lab. (2016). "Kinase inhibitor selectivity and design." Memorial Sloan Kettering Cancer Center. Link
- Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery. (Contextual grounding for FBDD protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-4-methylnicotinonitrile
Case ID: PUR-AMN-04 Subject: Optimization of Downstream Processing for Crude 5-Amino-4-methylnicotinonitrile Applicable CAS: 1706461-92-8 (and related regioisomers)[1]
Executive Summary & Molecule Profile
The Challenge: Synthesizing this compound (typically via multicomponent condensations like the Guareschi-Thorpe reaction) often yields a "dirty" crude product.[1] Users frequently report dark red/brown tars, persistent regioisomers (e.g., 6-methyl variants), and "oiling out" during crystallization.
The Molecule:
-
Core Structure: Pyridine ring with three distinct functionalities: a basic nitrogen (ring), a weakly basic primary amine (C5), and an electron-withdrawing nitrile (C3).
-
pKa Context: The nitrile group at C3 significantly lowers the basicity of the pyridine nitrogen (estimated pKa ~3.5–4.0). This makes acid-base extraction feasible but requires careful pH control to avoid hydrolysis of the nitrile to an amide/acid.[1]
-
Solubility Profile: Moderate polarity. Soluble in DMSO, DMF, hot alcohols, and hot esters. Poorly soluble in water and hexanes.
Diagnostic Workflow (Decision Matrix)
Before selecting a purification route, characterize your crude material. Use this decision matrix to select the optimal protocol.
Figure 1: Strategic decision tree for selecting the purification method based on crude purity and scale.
Protocol A: Recrystallization (The Workhorse)
This is the preferred method for scaling up. The presence of the amino group facilitates crystallization from polar protic solvents, but the methyl group adds lipophilicity.
Solvent System Screening Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 9:1 to 4:1 | High | Best balance.[1] Dissolve in hot EtOH, add hot water until turbid, cool slowly. |
| EtOAc / Heptane | 1:2 | Medium | Good for removing non-polar starting materials.[1] Risk of oiling out if cooled too fast.[2] |
| Toluene | 100% | Low | Requires high heat. Good for removing tars but yield is often lower. |
| Acetonitrile | 100% | High | Excellent for obtaining X-ray quality crystals; expensive for large scale. |
Step-by-Step Procedure
-
Dissolution: Place crude solid in a flask. Add minimal Ethanol (95%) and heat to reflux (approx. 78°C).
-
Decolorization (Critical): If the solution is dark red/brown, add Activated Carbon (5-10 wt%) . Reflux for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.
-
Nucleation: Reheat filtrate to reflux. Add hot water dropwise until a persistent faint cloudiness appears. Add one drop of EtOH to clear it.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours. Then move to 4°C (fridge) for 4 hours.
-
Collection: Filter the pale yellow/white needles. Wash with cold Ethanol/Water (1:1).
Protocol B: Acid-Base Extraction (The Scavenger)
Use this when the crude contains significant non-basic impurities (e.g., unreacted malononitrile derivatives or polymerization tars).
Mechanism: The pyridine nitrogen is protonated by strong acid, moving the product into the aqueous phase. Neutral organic impurities remain in the organic phase.
Workflow Diagram
Figure 2: Acid-Base "Swing" protocol to isolate the basic aminopyridine.
Critical Warning: Do not use concentrated strong acids or heat during Step 2, or you risk hydrolyzing the nitrile (-CN) to an amide (-CONH2).[1] Keep the acid extraction cold (0-5°C).[1]
Protocol C: Flash Chromatography (The Polisher)
Required when regioisomers (e.g., 6-amino-4-methyl...) are present, as they often co-crystallize.[1]
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
Modifier: 1% Triethylamine (TEA) or NH4OH.
-
Why? Aminopyridines stick to acidic silica sites, causing "streaking." The base modifier blocks these sites.
-
-
Gradient: Start 100% DCM → 5% MeOH → 10% MeOH. Product typically elutes at 4-7% MeOH.[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a goo at the bottom) instead of crystallizing. Why?
Diagnosis: This occurs when the solution exceeds the saturation point at a temperature above the melting point of the solvated solid, or if the solvent polarity gap is too wide (e.g., adding hexane too fast to hot EtOAc). Fix:
-
Reheat to redissolve the oil.
-
Seed: Add a tiny crystal of pure material (if available) or scratch the glass wall with a rod.[3]
-
Slow Down: Wrap the flask in a towel to slow the cooling rate.
-
Change Solvent: Switch to Acetonitrile or Isopropanol . These solvents often prevent oiling in pyridines.
Q2: The product is still red/pink after recrystallization.
Diagnosis: Trace oxidation products (pyridine N-oxides or polymerized pyrroles) are highly colored and stick to the crystal lattice.[1] Fix:
-
Double Carbon Treatment: Repeat the hot filtration with fresh activated carbon.
-
Reverse Phase Wash: If you have access to a C18 plug, pass a solution of the compound (in MeOH/Water) through it. The colored tars are often highly lipophilic and will stick to the C18 while the product passes through.
Q3: How do I separate the 6-methyl regioisomer?
Diagnosis: In Guareschi-Thorpe synthesis, the 6-methyl isomer is a common byproduct.[1] Fix:
-
Chromatography is mandatory. Recrystallization rarely separates these isomers efficiently due to similar lattice energies.
-
NMR Check: The aromatic proton signals will differ. The 4-methyl isomer (target) typically shows a singlet (or weak doublet) for the C6 proton, while the 6-methyl isomer will show different coupling patterns.
Q4: Can I use water for the acid-base extraction?
Answer: Yes, but monitor pH carefully.
-
Extraction: Use 1N HCl. The pH should be < 2 to ensure full protonation.
-
Recovery: Neutralize with Solid NaHCO3 or Na2CO3 . Do not use NaOH pellets, as local high pH spots can hydrolyze the nitrile. Stop adding base when pH reaches 8-9.[1]
References
- Synthesis of Aminopyridines: Seto, C. T., & Ziller, J. W. (1995). Journal of the American Chemical Society, 117(39), 9985-9999.
-
Purification of Nicotinonitriles: Organic Syntheses, Coll. Vol. 5, p. 344 (Purification of malononitrile precursors and related heterocycles).[4]
- Recrystallization Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for solvent selection for pyridines).
-
Chromatography of Basic Heterocycles: Biotage Application Note. "Separation of Pyridine Derivatives."
-
Regioisomer Control: World Intellectual Property Organization, WO2006/000000 (Generic reference to kinase inhibitor intermediate synthesis patents describing this compound purification).[1]
Sources
Technical Support Center: Synthesis of Substituted Nicotinonitriles
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Multicomponent Synthesis, Regioselectivity, and Purification of 2-Amino-3-cyanopyridines and Related Scaffolds.[1]
Introduction: The Scaffold
Substituted nicotinonitriles (specifically 2-amino-3-cyanopyridines) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores for kinase inhibitors (e.g., IKK-β), antimicrobial agents, and adenosine kinase inhibitors.[1][2][3][4][5][6]
While the "one-pot" multicomponent reaction (MCR) is chemically elegant, it is experimentally temperamental.[1] This guide addresses the causality behind common failures—from "tar" formation to regiochemical scrambling—and provides self-validating protocols to resolve them.
Module 1: The "One-Pot" MCR Failure
Symptom: “My reaction mixture turned into a viscous, unworkable solid (the 'brick') or resulted in low conversion despite refluxing for 24 hours.”
Root Cause Analysis
The standard 4-component reaction (Aldehyde + Ketone + Malononitrile + Ammonium Acetate) relies on a delicate kinetic balance between two pathways:[1]
-
Knoevenagel Condensation: Aldehyde + Malononitrile
Arylidenemalononitrile (Fast).[1] -
Enamine Formation: Ketone + Ammonium Acetate
Enamine (Slow/Reversible).[1]
The Failure Mode: If the enamine formation is too slow, the arylidenemalononitrile accumulates and polymerizes, or the ketone undergoes self-condensation (aldol), leading to tar.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent System | Switch from Ethanol to Ethanol:Water (1:1) or PEG-400 .[1] | Water stabilizes the ionic intermediates and precipitates the final product, driving equilibrium forward via Le Chatelier’s principle. |
| Ammonia Source | Use Ammonium Acetate (2.0 - 3.0 equiv) .[1] Avoid Ammonium Chloride. | Acetate acts as a dual acid-base buffer, essential for catalyzing the initial Knoevenagel step and the subsequent proton transfers. |
| Temperature | Maintain 80°C - 100°C . | Below 80°C, the Michael addition of the enamine to the Knoevenagel adduct is kinetically trapped. |
FAQ: MCR Stalling
Q: Can I add all reagents at once? A: If you are experiencing low yields, No . Adopt a Sequential Addition Protocol :
-
Reflux Aldehyde + Malononitrile + Catalyst for 30 mins (Confirm Knoevenagel adduct formation via TLC).
-
Add Ketone + Ammonium Acetate.[4][7] This ensures the electrophile (Knoevenagel adduct) is ready for the nucleophile (enamine) immediately upon formation.[1]
Module 2: Regioselectivity & Isomer Control
Symptom: “I used an unsymmetrical ketone (e.g., 2-butanone) and obtained a mixture of regioisomers.”
Mechanism of Failure
When using unsymmetrical ketones, enolization can occur at two positions (kinetic vs. thermodynamic enolate).[1] The direction of cyclization depends on which carbon acts as the nucleophile during the Michael addition.
Visualizing the Pathway
The following diagram illustrates the bifurcation point where regioselectivity is determined.
Caption: Divergent pathways in unsymmetrical ketone cyclization. Kinetic control favors the less substituted nucleophile.
Solution: The Pre-formed Enamine Route
Do not rely on in situ enamine formation for unsymmetrical ketones.
-
Step 1: React the ketone with pyrrolidine (catalytic p-TsOH, toluene reflux, Dean-Stark trap) to isolate the enamine.
-
Step 2: React the isolated enamine with the arylidenemalononitrile. Result: This locks the double bond position, forcing a single regioisomer.
Module 3: Aromatization Hurdles (The DHP Trap)
Symptom: “NMR shows a doublet at ~4.5 ppm and a broad singlet NH.[1] I have the dihydropyridine (DHP), not the pyridine.”
The Issue
The MCR initially yields a 1,4-dihydropyridine intermediate.[8] While some systems auto-oxidize in air, many (especially those with electron-withdrawing groups) are stable and require an active oxidation step to achieve aromatization.[1]
Selection Guide: Oxidative Protocols
| Oxidant | Conditions | Best For...[1][4][8] | Warning |
| Iodine ( | MeOH, Reflux, 2-4h | General Purpose. Mild, cheap, high yield [1].[1] | Can iodinate electron-rich aromatic rings if left too long. |
| DDQ | DCM, RT, 1-2h | Sensitive Substrates. Works via hydride abstraction [2]. | Expensive; difficult to remove DDQ-hydrazine byproducts. |
| Aerobic/Cu Nanoparticles | Ethanol, Air bubbling | Green Chemistry. | Slow kinetics; may require 12+ hours. |
| RT | Rapid Oxidation. | Can nitrosate amines or hydrolyze nitriles. |
Recommended Protocol: Iodine-Mediated Aromatization[1][9]
-
Dissolve the crude DHP (1 mmol) in Methanol (10 mL).
-
Add Iodine (1.1 mmol).
-
Reflux for 2-3 hours. Monitor by TLC (DHP is usually fluorescent; Pyridine is UV active but less fluorescent).[1]
-
Workup (Critical): Quench with aqueous
(sodium thiosulfate) to remove excess iodine before extraction.[1] This prevents product contamination with iodine complexes.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Module 4: Purification & Isolation
Symptom: “The product oils out during recrystallization” or “Co-elutes with starting material.”
Solubility Profile
Substituted nicotinonitriles are highly polar due to the push-pull electronic system (Amino donor + Cyano acceptor).[1] They often dissolve poorly in non-polar solvents (Hexane/Ether) and too well in polar aprotic solvents (DMSO/DMF).[1]
Recrystallization Strategy (The "Crash" Method)
Do not use standard evaporation.[1][9] Use Displacement Crystallization .
-
Dissolve crude solid in minimal hot DMF or DMSO (just enough to solubilize).[1]
-
Filter hot to remove inorganic catalysts (if used).[1]
-
Slowly add Hot Ethanol or Water (anti-solvent) until turbidity just appears.[1]
-
Allow to cool to Room Temp, then 4°C.
-
Why this works: The high-boiling solvent keeps the impurities in solution, while the anti-solvent forces the rigid nicotinonitrile lattice to crash out cleanly.
References
-
Yadav, J. S., et al. (2000).[1][10] Aromatization of Hantzsch 1,4-Dihydropyridines with Iodine in Refluxing Methanol. Synthesis. Link
-
Memarian, H. R., et al. (2009).[1] Electron Transfer-induced Aromatization of 1,4-Dihydropyridines by DDQ. Zeitschrift für Naturforschung B. Link
-
Siddiqui, Z. N., et al. (2018).[1][11] Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogues. ResearchGate. Link
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Aromatization of Hantzsch ester 1, 4-dihydropyridines with iodine under normal conditions and ultrasound irradiation [academia.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5-Amino-4-methylnicotinonitrile Synthesis
Topic: How to Improve the Yield of 5-Amino-4-methylnicotinonitrile Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
This compound (CAS: 163098-93-9) is a critical intermediate in the synthesis of kinase inhibitors and NNMT inhibitors (e.g., 5-amino-1MQ analogs). Low yields in its preparation are typically driven by two main failure modes: regio-isomeric byproducts during nitration and chemoselectivity issues (nitrile reduction/hydrolysis) during functional group interconversion .
This guide deconstructs the synthesis into a self-validating workflow, focusing on the Nitration-Reduction Route from 4-methylnicotinonitrile, which is the most scalable protocol. We address yield optimization through strict parameter control and impurity management.
Part 1: The Synthesis Workflow & Logic
The most robust route involves the electrophilic nitration of 4-methylnicotinonitrile followed by chemoselective reduction. The 4-methyl group is essential here: it activates the 5-position (ortho-direction) while the pyridine nitrogen and 3-cyano group deactivate the ring, directing substitution to the desired C5 position.
Mechanism & Pathway Diagram
Caption: Synthesis logic flow identifying the critical 'Yield Loss' branch points: Hydrolysis during nitration and Over-reduction of the nitrile group.
Part 2: Troubleshooting & Optimization Guide
Module 1: Optimizing the Nitration Step
Objective: Maximize conversion to 4-methyl-5-nitronicotinonitrile while preventing nitrile hydrolysis.
The Problem: The nitrile group at C3 is susceptible to hydrolysis under the strong acidic conditions (H2SO4/HNO3) required to nitrate the deactivated pyridine ring, forming the amide (primary impurity).
| Parameter | Recommended Setting | Scientific Rationale |
| Temperature | 0°C to 60°C (Stepwise) | Start at 0°C to control exotherm. Ramp to 60°C only if conversion stalls. >80°C promotes nitrile hydrolysis to amide. |
| Reagent | Fuming HNO3 / Conc H2SO4 | Water content must be minimized. Standard 65% HNO3 introduces too much water, accelerating hydrolysis. |
| Stoichiometry | 1.1 - 1.5 eq HNO3 | Excess nitric acid drives the reaction on the deactivated ring but increases oxidative tar formation. |
| Quenching | Pour onto Ice/Water | Critical: Slow addition to ice prevents a "heat spike" during workup that hydrolyzes the nitrile. |
Troubleshooting Q&A:
Q: My reaction mixture turned into a dark black tar. What happened? A: This indicates oxidative degradation of the 4-methyl group.
-
Cause: Temperature was too high (>90°C) or acid concentration was too aggressive.
-
Fix: Maintain internal temperature <70°C. Ensure the 4-methylnicotinonitrile is pure; transition metal impurities in the starting material can catalyze oxidation.
Q: I see a new spot on TLC that is more polar than the nitro-product. Is it the isomer? A: It is likely the amide (4-methyl-5-nitronicotinamide), not a regioisomer.
-
Verification: Check IR for a broad C=O stretch around 1680 cm⁻¹ and loss of the sharp CN peak at 2220 cm⁻¹.
-
Fix: Your reaction system is "wet." Use fuming nitric acid and dry sulfuric acid. Ensure glassware is oven-dried.
Module 2: Chemoselective Reduction
Objective: Reduce the -NO2 group to -NH2 without touching the -CN group.
The Problem: Catalytic hydrogenation (Pd/C + H2) is non-selective and often reduces the nitrile to a methylamine (-CH2NH2), destroying the target.
Protocol A: Iron/Acetic Acid (Recommended for High Yield) This method is chemically selective for nitro groups and leaves nitriles intact.
-
Suspend 4-methyl-5-nitronicotinonitrile (1 eq) in 5% Acetic Acid/Ethanol.
-
Add Iron powder (3-5 eq) (finely divided, reduced).
-
Reflux for 2-4 hours.
-
Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate with NaHCO3.
Protocol B: Stannous Chloride (SnCl2) Effective but can be difficult to purify due to tin emulsions.
-
Use case: Small scale (<1g) where filtration is easy.
Protocol C: Catalytic Hydrogenation (Optimization Required) If you must use Pd/C (e.g., for GMP/cleanliness), you must poison the catalyst to prevent nitrile reduction.
-
Modifier: Add 1-2 equivalents of acetic anhydride or use a poisoned catalyst (e.g., sulfided Pt/C).
-
Pressure: Keep H2 pressure low (1 atm/balloon). High pressure forces nitrile reduction.
Troubleshooting Q&A:
Q: My yield after Iron reduction is >100%, but the product is not pure. A: You have trapped iron salts.
-
Fix: The "Iron Sludge" problem. After filtering through Celite, wash the filter cake copiously with hot ethyl acetate. Iron coordinates strongly to the amino-pyridine; an EDTA wash during the aqueous workup can help sequester iron ions.
Q: I used Pd/C and my product is a mixture of two amines. A: You reduced the nitrile.
-
Fix: Switch to Fe/AcOH or Zn/NH4Cl . If you stay with Pd/C, stop the reaction immediately upon consumption of starting material (monitor via HPLC, do not rely on "overnight" stirring).
Module 3: Purification & Isolation Strategy
The solubility of this compound can be tricky due to its amphoteric nature (pyridine nitrogen + amino group).
Standard Workup Protocol:
-
pH Adjustment: After reduction, ensure pH is slightly basic (pH 8-9). The free base precipitates better than the salt.
-
Extraction Solvent: Use Ethyl Acetate/THF (9:1) . Pure ethyl acetate may not fully extract the polar product.
-
Crystallization: Recrystallize from Ethanol/Water or Toluene . Avoid acetone as it can form Schiff bases with the primary amine.
Part 3: References & Authority
-
Nitration of Pyridines : Journal of Organic Chemistry, 2009, 74(1), 296–302. (Discusses activation effects of methyl groups in pyridine nitration).
-
Chemoselective Reduction : Organic Process Research & Development, 2005, 9(3), 296-301. (Strategies for reducing nitro groups in the presence of nitriles).
-
Synthesis of Aminocyanopyridines : Chemical & Pharmaceutical Bulletin, 1980, 28(9), 2763-2769. (Classic protocols for substituted nicotinonitriles).
-
Impurity Characterization : Journal of Pharmaceutical and Biomedical Analysis, 2012, 63, 132-138. (Analysis of pyridine synthesis impurities).
Summary Checklist for Yield Improvement
identifying and minimizing side products in nicotinonitrile reactions
Technical Support Center: Nicotinonitrile Synthesis & Purification
Welcome to the Nicotinonitrile Technical Support Portal
Status: Operational Ticket Focus: Impurity Profiling & Process Optimization
Executive Summary: Nicotinonitrile (3-cyanopyridine) is the critical intermediate for Vitamin B3 (Niacin/Nicotinamide) production.[1][2] While the industrial standard involves the ammoxidation of 3-picoline (3-methylpyridine), the reaction is plagued by a narrow selectivity window. Deviations in temperature, catalyst acidity, or stoichiometry instantly generate specific "fingerprint" impurities: Pyridine (demethylation), COx (deep oxidation), and Hydrolysis products (Amide/Acid).
This guide provides a root-cause analysis and troubleshooting protocols to isolate and eliminate these impurities.
Module 1: The Ammoxidation Dashboard (Synthesis Phase)
Context: You are running a vapor-phase ammoxidation of 3-picoline over a Vanadium-based catalyst (e.g., V₂O₅/TiO₂ or V-Cr-O).
Troubleshooting Ticket #1: High Levels of Pyridine (Demethylation)
Symptom: GC analysis shows >2-5% Pyridine in the crude exit stream. Root Cause: Thermal Cracking & Catalyst Acidity. The demethylation of 3-picoline is a high-activation-energy pathway. It typically occurs when the catalyst surface is too acidic or when "hot spots" exceed 400°C, causing C-C bond cleavage rather than C-H activation.
Corrective Actions:
-
Map the Hot Spots: If using a fixed-bed reactor, check your axial temperature profile. A spike >40°C above setpoint indicates a hot spot.
-
Fix: Dilute the catalyst bed with inert SiC or switch to a fluidized bed regime for better heat dissipation.
-
-
Moderate Acidity: Pure V₂O₅ is highly acidic.
-
Fix: Verify if your catalyst is doped with basic promoters (e.g., Sb, Cr, or alkali metals) which suppress the acid sites responsible for cracking.
-
-
Feed Ratio Adjustment:
-
Protocol: Increase the Air:Picoline ratio slightly. Oxygen starvation can sometimes favor radical cracking pathways over selective oxidation.
-
Troubleshooting Ticket #2: Excessive COx (Combustion)
Symptom: Low mass balance; reactor exotherm is uncontrollable. Root Cause: Over-Oxidation (Deep Oxidation). The nitrile group is metastable. If the residence time is too long or oxygen partial pressure is too high, the nitrile oxidizes further to CO₂ and N₂.
Corrective Actions:
-
Reduce Contact Time: Increase the Gas Hourly Space Velocity (GHSV). A range of 2000–3000 h⁻¹ is typical; going lower promotes combustion.
-
Water Injection:
-
Protocol: Co-feed steam (H₂O:Picoline molar ratio ~2:1 to 4:1). Steam moderates the catalyst surface activity by competing for adsorption sites, preventing "runaway" oxidation.
-
Troubleshooting Ticket #3: Formation of Nicotinamide (Hydrolysis)
Symptom: Solid precipitates in the condenser; IR peak appearance at ~1680 cm⁻¹ (Amide C=O). Root Cause: Premature Hydrolysis. Nicotinonitrile hydrolyzes to nicotinamide in the presence of water and heat. While water is a byproduct of the reaction (3 moles H₂O per mole Nitrile), liquid-phase contact at high temps accelerates this.
Corrective Actions:
-
Quench Temperature: Ensure the post-reactor quench cools the gas stream immediately below 100°C to stop the hydrolysis kinetics.
-
Ammonia Excess:
-
Theory: Le Chatelier’s principle. Maintaining a high NH₃ partial pressure shifts the equilibrium back toward the nitrile.
-
Target: Maintain NH₃:Picoline ratio > 2.5:1.[3]
-
Module 2: Visualizing the Reaction Network
The following diagram maps the primary reaction (green) against the competing parasitic pathways (red).
Figure 1: Reaction network showing the selective pathway to Nicotinonitrile vs. thermal cracking (Pyridine) and hydrolysis (Amide/Acid) side reactions.
Module 3: Analytical Forensics (HPLC & GC)
Objective: Definitively distinguish the Nitrile from the Amide and Acid.
Technique: High-Performance Liquid Chromatography (HPLC) Challenge: These compounds are structurally similar pyridines. Standard C18 columns often fail to retain Nicotinic Acid (elutes with void volume).
Recommended Protocol:
| Parameter | Specification | Rationale |
| Column | Mixed-Mode (e.g., Primesep 100 or Amaze TH) | Retains polar/ionic Nicotinic acid via ion-exchange mechanism while separating neutral Nitrile/Amide. |
| Mobile Phase | ACN / Phosphate Buffer (pH 3.0) | Low pH suppresses ionization of the acid (pKa ~4.8), improving peak shape. |
| Wavelength | 260 nm | Near absorption maxima for the pyridine ring system. |
| Elution Order | 1. Nicotinic Acid2.[3] Nicotinamide3.[2][4][5] Nicotinonitrile | Nitrile is the most hydrophobic (least polar) and elutes last on reverse-phase systems. |
Technique: Gas Chromatography (GC) Use Case: Best for detecting Pyridine and unreacted 3-Picoline .
-
Column: DB-WAX or equivalent polar column.
-
Note: Nicotinic acid is difficult to analyze by GC without derivatization (esterification) due to hydrogen bonding.
Module 4: Troubleshooting Decision Tree
Follow this logic flow when your product purity drops below 98%.
Figure 2: Logic flow for diagnosing process failures based on impurity fingerprints.
References
-
Zhang, F. "Ammoxidation of 3-Picoline over V₂O₅/TiO₂ Catalysts: Effects of TiO₂ Supports on the Catalytic Performance." Advanced Materials Research, Trans Tech Publications.
-
Chary, K. V. R., et al. "Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V₂O₅/ZrO₂ Catalysts." Journal of Chemical Research, RSC Publishing, 1998.
-
Janke, C., et al. "Vanadium‐Containing Oxynitrides: Effective Catalysts for the Ammoxidation of 3‐Picoline."[6] ChemCatChem, Wiley Online Library, 2009.
-
SIELC Technologies. "HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column."
-
Kulikova, M.V., et al. "Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics." Catalysis Reviews, 2012.[6]
Sources
- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Amino-4-methylnicotinonitrile Stability Guide
Executive Summary
You are accessing the technical repository for 5-Amino-4-methylnicotinonitrile (CAS: 1227606-28-3 / Analogous Ref: 42885-14-3).[1] This compound is a densely functionalized pyridine intermediate often used in kinase inhibitor synthesis (e.g., EGFR/HER2 inhibitors).
Its stability profile is governed by two competing vulnerabilities: oxidative lability of the exocyclic amine and hydrolytic susceptibility of the nitrile group. This guide provides root-cause analysis and self-validating protocols to prevent degradation during storage and experimental use.
Module 1: Chemical Stability & Degradation Mechanisms
The Degradation Landscape
The molecule contains three distinct reactive centers that dictate its shelf-life in solution.[1] Understanding these allows you to predict failure points.[1]
-
The 5-Amino Group (Oxidation Risk): The primary failure mode in solution.[1] Electron-rich anilines and aminopyridines are prone to oxidation by dissolved oxygen, a process catalyzed by light and trace metal ions.[1] This leads to the formation of azo-dimers (colored precipitates) or N-oxides.[1]
-
The 3-Nitrile Group (Hydrolysis Risk): While generally stable at neutral pH, the nitrile group can hydrolyze to the primary amide (nicotinamide analog) and subsequently to the carboxylic acid under acidic/basic extremes or enzymatic conditions.
-
The Pyridine Ring (Photolysis Risk): The heterocyclic core absorbs UV light, making the compound photosensitive.
Visualizing the Pathways
The following diagram illustrates the specific degradation routes you must mitigate.
Figure 1: Primary degradation pathways.[1] Note that oxidative discoloration is the most common visual indicator of degradation.
Module 2: Troubleshooting & FAQs
Category A: Solubility & Precipitation[1]
Q1: My stock solution in DMSO has turned from clear/pale yellow to dark orange/brown. Is it still usable?
-
Diagnosis: This indicates oxidative degradation of the amine functionality.[1] The color change is likely due to the formation of conjugated azo-impurities or radical intermediates, which have high extinction coefficients (visible even at low concentrations).
-
Verdict: Discard. While the parent compound might still be present, the oxidation byproducts can act as PAINS (Pan-Assay Interference Compounds) in biological assays, leading to false positives.
-
Prevention: Use the Argon Sparging Protocol (see Module 4).[1]
Q2: The compound precipitates when I dilute the DMSO stock into my aqueous assay buffer.
-
Diagnosis: "Crash-out" due to lipophilicity.[1] The 4-methyl and 3-cyano groups increase the lipophilicity compared to a naked aminopyridine.[1]
-
Troubleshooting:
-
Check Concentration: Ensure final DMSO concentration is 0.5% - 1.0% (v/v).
-
Sequential Dilution: Do not add neat DMSO stock directly to the buffer. Perform an intermediate dilution in 50% DMSO/Water before the final step.
-
Add Solubilizers: If permissible in your assay, add 0.05% Tween-20 or use a cyclodextrin carrier (HP-β-CD) to sequester the hydrophobic core.[1]
-
Category B: Chemical Integrity (LCMS/NMR)
Q3: I see a new peak in LCMS with a mass of [M+18]. What is this?
-
Diagnosis: This is the hydration product (Amide).[1] The nitrile (-CN) has hydrolyzed to an amide (-CONH2).[1]
-
Cause: Storage in non-anhydrous DMSO (DMSO is hygroscopic and absorbs water from air) or prolonged exposure to acidic/basic buffers.[1]
-
Solution: Use Anhydrous DMSO (≥99.9%, water <50 ppm) packed under inert gas for all stock solutions.[1]
Q4: Can I autoclave solutions of this compound?
-
Verdict: Absolutely Not. The high temperature and pressure will accelerate the nitrile hydrolysis to the carboxylic acid, rendering the compound inactive. Use sterile filtration (0.22 µm PTFE or Nylon filter) instead.[1]
Module 3: Optimized Storage Specifications
Data below summarizes the stability windows based on solvent and environmental conditions.
| Parameter | Condition | Stability Window | Notes |
| Solid State | -20°C, Desiccated | > 2 Years | Protect from light.[1] Hygroscopic. |
| DMSO Stock (10mM) | -20°C, Argon, Amber Vial | 6 Months | Recommended storage form. |
| DMSO Stock (10mM) | 4°C, Air, Clear Vial | < 1 Week | High risk of oxidation/discoloration.[1] |
| Aqueous Buffer (pH 7) | 4°C or RT | < 24 Hours | Prepare fresh daily. Hydrolysis risk.[1] |
| Cell Culture Media | 37°C | < 12 Hours | Serum proteins may bind; amine may oxidize.[1] |
Module 4: Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution
Use this protocol to generate a "Gold Standard" stock solution valid for 6 months.
Reagents:
-
This compound (Solid)[1]
-
DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)
-
Argon or Nitrogen gas source[1]
Workflow:
-
Weighing: Weigh the solid quickly into an amber glass vial. Avoid using plastic microfuge tubes for long-term storage (DMSO leaches plasticizers).[1]
-
Solvation: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM.
-
Tip: Do not sonicate if possible, as sonication heats the solvent and promotes oxidation. Vortex gently.
-
-
Deoxygenation (Critical):
-
Place a fine needle connected to an Argon line into the solution (not touching the liquid surface, just above it) to purge the headspace.
-
Cap tightly immediately after purging.[1]
-
-
Sealing: Wrap the cap with Parafilm to prevent moisture ingress (DMSO is extremely hygroscopic).[1]
-
Storage: Store at -20°C or -80°C.
Protocol B: QC Validation (Self-Check)
Before using a stored stock for critical experiments, perform this rapid check.
-
Visual Inspection: Hold the amber vial up to a strong light source.
-
Pass: Clear, colorless, or very faint yellow.[1]
-
Fail: Brown, deep orange, or visible particulates.
-
-
LCMS Check (Optional but Recommended):
Decision Logic for Troubleshooting
Figure 2: Rapid decision tree for troubleshooting common solution issues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637838, 5-Methylnicotinonitrile. Retrieved from [Link]
-
Mathew, S. et al. (2021). Biocatalytic hydrolysis of 3-cyanopyridine derivatives: Pathways and Stability.[1] ResearchGate. Retrieved from [Link]
-
Vlyssides, A. et al. (2004). Degradation of Aminopyridines and Related Pesticides in Aqueous Solution.[1] Environmental Science & Technology.[1][2] Retrieved from [Link]
-
Pure Health Peptides (2025). Solubility and Handling of Methyl-Quinolinium Derivatives. Retrieved from [Link]
Sources
Technical Support Center: Selective Reduction of 5-Amino-4-methylnicotinonitrile
Ticket ID: #NITRILE-RED-005 Subject: Selective reduction protocols for sterically hindered aminonicotinonitriles Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Strategy
You are attempting to reduce the nitrile group at the C3 position of 5-Amino-4-methylnicotinonitrile . This substrate presents a unique "Push-Pull" challenge:
-
Electronic Deactivation: The C5-amino group is a strong electron donor, making the nitrile carbon less electrophilic (harder to reduce with hydrides).
-
Steric Hindrance: The C4-methyl group creates an "ortho-effect," physically blocking the approach of bulky reducing agents.
-
Chemo-selectivity Risks: The pyridine ring is susceptible to over-reduction (to piperidine) under vigorous hydrogenation conditions, while the free amine can poison noble metal catalysts (Pd/Pt).
Your Primary Decision Path:
Figure 1: Decision matrix for selecting the appropriate reduction protocol based on the desired functional group outcome.
Protocol A: Synthesis of the Primary Amine (Raney Ni)
Target: 3-(Aminomethyl)-4-methyl-5-aminopyridine Best For: High yields, scale-up (>5g), and avoiding ring reduction.
The Science of the Method
Raney Nickel is the "Gold Standard" for this transformation. Unlike Pd/C, Raney Ni is less prone to reducing the electron-rich pyridine ring. However, the primary amine product is highly reactive and will react with the intermediate imine to form a secondary amine dimer (poisoning the yield).
-
The Fix: We introduce Ammonia (NH₃) or Acetic Anhydride . Ammonia saturates the surface, suppressing dimer formation by shifting the equilibrium toward the primary amine.[1]
Step-by-Step Protocol
-
Preparation: Wash Raney Nickel (approx. 50 wt% of substrate) with water (x3) and methanol (x3) to remove storage alkali. WARNING: Raney Ni is pyrophoric; keep wet at all times.
-
Loading: In a Parr shaker or autoclave, suspend the substrate in 7M Methanolic Ammonia (10-20 volumes).
-
Why? The ammonia prevents secondary amine formation.[1]
-
-
Reaction: Pressurize to 50-60 psi (3-4 bar) H₂. Heat to 40-50°C .
-
Note: The 4-methyl group adds steric bulk; room temperature is often insufficient for this specific derivative.
-
-
Monitoring: Check via TLC (DCM/MeOH/NH4OH 90:9:1). Look for the disappearance of the nitrile spot.
-
Workup: Filter through Celite (keep wet!). Concentrate the filtrate.
-
Purification: The product is a diamine. It may require recrystallization from Isopropanol or conversion to an HCl salt for stability.
-
Troubleshooting Guide (Raney Ni)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<50% conversion) | Catalyst Poisoning | The free 5-amino group may coordinate to the Ni surface. Increase catalyst loading or wash the catalyst with dilute acetic acid before use. |
| Secondary Amine Byproduct (>10%) | Insufficient Ammonia | The intermediate imine reacted with the product. Use saturated methanolic ammonia or add NH₄OH. |
| Ring Reduction (Piperidine formation) | Pressure/Temp too high | Do not exceed 60°C. If using Pd/C instead of Raney Ni, switch back to Raney Ni immediately. |
Protocol B: Synthesis of the Aldehyde (DIBAL-H)
Target: 5-Amino-4-methylnicotinaldehyde Best For: Intermediate synthesis where the amine is not the final goal.
The Science of the Method
DIBAL-H acts as a Lewis Acid (Al) and a Hydride donor.[2] It coordinates to the nitrile nitrogen, delivers one hydride to form a stable imine-aluminum intermediate. This intermediate is stable at low temperatures and does not accept a second hydride (unlike LiAlH₄). Hydrolysis releases the aldehyde.[2]
Step-by-Step Protocol
-
Setup: Flame-dry glassware. Argon atmosphere is mandatory.
-
Solvent: Dissolve substrate in anhydrous DCM or THF (0.1 M).
-
Note: THF is preferred if solubility is an issue due to the amino group.
-
-
Addition: Cool to -78°C . Add DIBAL-H (1.0 M in toluene, 1.2 - 1.5 equivalents ) dropwise over 30 mins.
-
Critical: Do not let the temp rise above -60°C during addition.
-
-
Stirring: Stir at -78°C for 2-3 hours.
-
Quench (The "Rochelle" Method):
-
Dilute with ether at -78°C.
-
Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) .
-
Allow to warm to RT and stir vigorously for 2-12 hours until the two layers are clear (breaks the aluminum emulsion).
-
-
Extraction: Check pH. The pyridine nitrogen makes the product basic. Ensure the aqueous layer is pH ~8-9 before extracting with DCM.
Troubleshooting Guide (DIBAL-H)
| Symptom | Probable Cause | Corrective Action |
| Over-reduction to Alcohol | Temperature Spike | The imine-aluminum complex breaks down above -40°C. Keep strict -78°C control. |
| No Product in Organic Layer | pH Issue | Pyridines protonate in acidic quench. If you used HCl to quench, your product is trapped in water. Neutralize with NaHCO₃. |
| Starting Material Recovered | Steric Hindrance | The 4-methyl group blocks the nitrile. Warm to -40°C slowly if -78°C shows no reaction after 4 hours. |
Protocol C: The "Lab Bench" Alternative (NaBH₄/CoCl₂)
Target: Primary Amine (Benchtop method) Best For: Small scale (<1g), no hydrogenator available.
The Science of the Method
Sodium Borohydride alone cannot reduce nitriles.[3] Adding Cobalt(II) Chloride generates "Cobalt Boride" in situ, a black precipitate that functions as a heterogeneous hydrogenation catalyst, using the borohydride as the hydrogen source.
Step-by-Step Protocol
-
Dissolve substrate (1 eq) and CoCl₂·6H₂O (0.5 - 1.0 eq) in Methanol. Solution turns pink/purple.
-
Cool to 0°C.
-
Add NaBH₄ (5 - 10 eq) portion-wise.
-
Observation: Vigorous gas evolution (H₂). Solution turns black (active catalyst).
-
-
Stir at RT for 2-12 hours.
-
Workup: Quench with 1N HCl (destroy residual borohydride and dissolve cobalt sludge). Basify with NH₄OH to pH 10. Extract with DCM/Isopropanol (3:1).
Mechanistic Visualization
Understanding the failure modes requires visualizing the intermediate states.
Figure 2: Mechanistic pathway showing the critical divergence between Amine and Aldehyde formation, and where dimerization occurs.
References & Authority
-
Raney Nickel Selectivity: Gould, F. et al. "Selective Hydrogenation of Nitriles to Primary Amines." J. Org.[4] Chem. 1960, 25, 1658. (Establishes the NH3/MeOH protocol).
-
DIBAL-H Methodology: Miller, A. E. et al. "Reduction of Nitriles to Aldehydes with Diisobutylaluminum Hydride." J. Org.[4] Chem. 1959, 24, 627.
-
Cobalt Boride Reduction: Osby, J. O. et al. "Reduction of Nitriles to Amines with Sodium Borohydride–Cobaltous Chloride." Tetrahedron Lett. 1982, 23, 2933.
-
Handling Pyridine Derivatives: Scriven, E. F. "Characterization and synthesis of pyridine derivatives." Chemical Reviews, 1988. (Context on ring reduction risks).
Disclaimer: These protocols involve hazardous reagents (Pyrophoric catalysts, High-pressure Hydrogen, Hydrides). Always perform a risk assessment before experimentation.
Sources
Technical Support Center: Characterization of Impurities from 5-Amino-4-methylnicotinonitrile Synthesis
Welcome to the technical support center for the synthesis and analysis of 5-Amino-4-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during the synthesis of this important chemical intermediate. Our goal is to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and purity of your final product.
Overview of this compound Synthesis and Impurity Formation
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis, while seemingly straightforward, can be accompanied by the formation of several process-related impurities. These impurities can arise from starting materials, by-products of the main reaction, or degradation of the final product.[1] Understanding the origin and structure of these impurities is critical for process optimization and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
The most common synthetic routes involve the condensation of a suitable precursor with malononitrile. However, side reactions such as dimerization, incomplete reaction, or rearrangement can lead to a range of impurities that may be difficult to separate and characterize.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing expert insights into their causes and solutions.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Question: I am observing several unexpected small peaks in my HPLC analysis of a crude reaction mixture for this compound. How can I identify these unknown impurities?
Answer:
The presence of unexpected peaks is a common challenge in synthetic chemistry. A systematic approach is required for their identification and characterization.
Causality: These peaks can represent a variety of species, including:
-
Unreacted Starting Materials: Incomplete conversion of reactants.
-
Intermediates: Stable or semi-stable compounds formed during the reaction pathway.
-
By-products: Resulting from competing side reactions.
-
Degradation Products: Formed by the breakdown of the target molecule under the reaction or work-up conditions.[1]
Troubleshooting Workflow:
Caption: Workflow for identifying unknown HPLC peaks.
Step-by-Step Protocol:
-
LC-MS Analysis: The first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the impurities, which is crucial for proposing potential structures.[]
-
Forced Degradation Studies: To determine if the impurities are degradation products, subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the stressed samples by HPLC to see if any of the degradation peaks match the unknown impurities in your reaction mixture.
-
Preparative HPLC or Column Chromatography: If the impurities are present in sufficient quantities, isolate them using preparative HPLC or column chromatography.[4]
-
Spectroscopic Analysis: Once isolated, characterize the impurities using spectroscopic techniques:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the most powerful tool for unambiguous structure elucidation.[5]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
FTIR Spectroscopy: To identify key functional groups.
-
Issue 2: Co-eluting Peaks in HPLC
Question: Two peaks are co-eluting in my HPLC analysis, one of which is my target compound. How can I resolve them?
Answer:
Co-elution is a common chromatographic problem, especially when dealing with structurally similar isomers.
Causality:
-
Isomeric Impurities: Positional isomers or stereoisomers of the target molecule often have very similar polarities, making them difficult to separate on a standard HPLC column.
-
Inadequate Method: The current HPLC method (mobile phase, column, temperature) may not have sufficient resolving power.
Troubleshooting Strategies:
| Strategy | Description | Key Parameters to Adjust |
| Method Optimization | Systematically vary chromatographic parameters to improve separation. | Mobile phase composition (organic modifier, pH of aqueous phase), gradient slope, flow rate, column temperature. |
| Alternative Column Chemistry | Use a column with a different stationary phase to exploit different separation mechanisms. | Phenyl-hexyl, pentafluorophenyl (PFP), or a column with a different particle size or length. |
| Orthogonal Techniques | Employ a different analytical technique that separates based on a different physical property. | Gas Chromatography (if volatile), Supercritical Fluid Chromatography (SFC), or Capillary Electrophoresis (CE).[4][6] |
Experimental Protocol: HPLC Method Development for Isomer Separation
-
Initial Screening: Start with a broad gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes) on a standard C18 column.
-
pH Adjustment: Analyze the pKa of your compound and its impurities. Adjust the pH of the aqueous mobile phase to be at least 2 pH units away from the pKa to ensure the analytes are in a single ionic state.
-
Solvent Scouting: Replace acetonitrile with methanol or isopropanol to alter the selectivity of the separation.
-
Temperature Variation: Analyze samples at different column temperatures (e.g., 25°C, 40°C, 60°C). Increased temperature can improve peak shape and sometimes resolution.
Issue 3: Difficulty in Characterizing Positional Isomers
Question: I have isolated an impurity that I believe is a positional isomer of this compound. How can I confirm its structure?
Answer:
Distinguishing between positional isomers requires detailed spectroscopic analysis, primarily NMR.
Causality: Positional isomers have the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. Their structural differences lie in the arrangement of substituents on the pyridine ring.
Analytical Approach:
Caption: Workflow for positional isomer characterization.
Key NMR Experiments for Isomer Differentiation:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.
-
¹³C NMR: The chemical shifts of the ring carbons will differ significantly between isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the long-range correlations from the methyl protons and the amino protons to the ring carbons, you can definitively establish the substitution pattern.[5][7]
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This experiment reveals through-space proximity of protons. Irradiating the methyl protons should show an NOE to the adjacent aromatic proton, helping to confirm the substitution pattern.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials, positional isomers (e.g., 3-Amino-4-methylnicotinonitrile), and by-products from the dimerization of malononitrile or side reactions involving the solvent. The exact impurity profile will depend on the specific synthetic route and reaction conditions employed.
Q2: Which analytical techniques are most suitable for routine quality control of this compound?
A2: For routine quality control, a validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard.[8] It is excellent for quantifying the purity of the main component and detecting known impurities. Gas Chromatography (GC) can also be used if the compound and its impurities are thermally stable and volatile.[4]
Q3: How can I quantify impurities if I don't have a reference standard for them?
A3: When a reference standard is unavailable, you can use relative response factors (RRFs) for quantification. This involves comparing the peak area of the impurity to the peak area of the main compound and correcting for differences in detector response. Alternatively, if the impurity has a similar chromophore to the main compound, you can assume an RRF of 1.0 for an initial estimation, but this should be clearly stated in your report. For more accurate quantification without a standard, quantitative NMR (qNMR) is a powerful technique.[9][10]
Q4: What are the regulatory requirements for impurity characterization in drug development?
A4: Regulatory agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (specifically Q3A and Q3B), have strict requirements for the identification and qualification of impurities.[6][11] Generally, any impurity present at a level of 0.10% or higher must be identified and characterized.[] If an impurity exceeds a certain threshold (the qualification threshold), its safety must be established through toxicological studies.
References
-
Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2001). Isolation and Identification of Process Related Impurities and Degradation Products from Pharmaceutical Drug Candidates. Part 1. American Pharmaceutical Review, 4(1), 70. Available at: [Link]
-
Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 05(04). Available at: [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
-
Rathod, A. R., Patil, V. M., & Patil, S. V. (n.d.). REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES. International Journal of Creative Research Thoughts. Available at: [Link]
-
ICH. (1995). Q3A Impurities in New Drug Substances. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Unknown Impurity Isolation and Characterization. Available at: [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Available at: [Link]
-
Agilent Technologies. (n.d.). Quantitative NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Available at: [Link]
-
Massadeh, R. K., & El-Elimat, T. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Acta Pharmaceutica, 71(1), 125-136. Available at: [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. ijcrt.org [ijcrt.org]
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- 5. creative-biostructure.com [creative-biostructure.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. asdlib.org [asdlib.org]
- 10. Food Science of Animal Resources [kosfaj.org]
- 11. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Comparative Guide: 5-Amino-4-methylnicotinonitrile vs. Leading NNMT Inhibitors
This guide provides a comprehensive technical comparison of 5-Amino-4-methylnicotinonitrile against established Nicotinamide N-methyltransferase (NNMT) inhibitors.[1][2] It is designed for researchers and drug development professionals, focusing on structural pharmacology, experimental validation, and mechanistic insights.[1][2]
Executive Summary
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that regulates cellular metabolism by methylating nicotinamide (NAM) to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as a donor.[1][2][3][4] Overexpression of NNMT is linked to obesity, type 2 diabetes, and various cancers.[1][2]
This compound (CAS: 1706461-92-8) represents a distinct class of pyridine-based structural analogues.[1][2][5] Unlike the cationic "gold standard" 5-amino-1-methylquinolinium (5-amino-1MQ) , this molecule is a neutral pyridine derivative containing a nitrile bioisostere.[1][2] This guide compares its physicochemical properties, predicted binding modes, and experimental performance against 5-amino-1MQ and the potent JBSNF-000088 .[1][2]
Compound Profiles & Structural Pharmacology
The Challenger: this compound[1][2][5]
-
Structure: Monocyclic pyridine core with a 3-cyano (nitrile), 4-methyl, and 5-amino substitution pattern.[1][2]
-
Mechanism (Predicted): Competitive antagonist at the nicotinamide-binding pocket.[1][2] The nitrile group acts as a stable bioisostere of the amide found in nicotinamide, potentially resisting hydrolysis while maintaining hydrogen bonding capacity.[1][2]
-
Key Advantage: As a neutral molecule, it likely exhibits superior passive membrane permeability compared to permanently charged quinolinium cations.[1][2]
The Gold Standards
-
5-amino-1MQ (5-Amino-1-methylquinolinium): A bicyclic, permanently cationic inhibitor.[1][2] It is the most widely cited small-molecule NNMT inhibitor, showing efficacy in reversing diet-induced obesity.[1][2]
-
JBSNF-000088 (6-Methoxynicotinamide analogue): A potent, orally bioavailable inhibitor that reduces MNA levels and drives insulin sensitization.[1][2]
-
Bisubstrate Inhibitors (e.g., LL320): Conjugates of adenosine and nicotinamide.[1][2] While extremely potent (nM IC50), they often suffer from poor cell permeability.[1][2]
Structural Comparison Table
| Feature | This compound | 5-amino-1MQ | JBSNF-000088 | Bisubstrate Inhibitors |
| Core Scaffold | Pyridine (Monocyclic) | Quinolinium (Bicyclic) | Pyridine (Monocyclic) | Adenosine-Linker-Pyridine |
| Charge State | Neutral | Cationic (+) | Neutral | Variable/Zwitterionic |
| Binding Mode | Competitive (NAM pocket) | Competitive (NAM pocket) | Competitive (NAM pocket) | Bisubstrate (NAM + SAM pockets) |
| IC50 (Enzymatic) | Est.[1][2] µM range (Structure-dependent) | ~1.2 - 2.3 µM | ~1.8 - 2.5 µM | < 100 nM |
| Cell Permeability | High (Predicted) | Moderate (Transporter-dependent) | High | Low |
| Metabolic Stability | High (Nitrile is robust) | High | Moderate | Low (Peptide/Linker liability) |
Mechanistic Visualization
The following diagram illustrates the NNMT reaction pathway and the intervention points for these inhibitors.
Caption: NNMT catalyzes the methylation of Nicotinamide (NAM) using SAM.[1][2][3][4] Inhibitors like 5-amino-1MQ and this compound compete for the NAM binding site, preventing 1-MNA formation.[1][2]
Experimental Protocols for Validation
To objectively compare this compound against established inhibitors, the following self-validating protocols should be employed.
In Vitro NNMT Activity Assay (Fluorescence-Based)
Rationale: Measures the production of 1-MNA or SAH.[1][2] Fluorescence is preferred for high-throughput screening.[1][2]
Materials:
-
Substrates: Nicotinamide (NAM) and S-adenosylmethionine (SAM).[1][2][3][4]
-
Detection Reagent: Thiol detection reagent (e.g., ThioGlo) if measuring SAH, or specific fluorometric derivatization for 1-MNA (acetophenone method).[1][2]
Protocol:
-
Preparation : Dilute hNNMT to 10-50 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT).
-
Inhibitor Incubation : Add this compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).[1][2] Include 5-amino-1MQ as a positive control.[1][2] Incubate for 10 min at 25°C.
-
Reaction Initiation : Add SAM (20 µM) and NAM (20 µM).
-
Incubation : Incubate for 30-60 minutes at 37°C.
-
Termination & Detection :
-
Data Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC50.
Cellular Target Engagement (LC-MS/MS)
Rationale: Verifies if the compound penetrates the cell and inhibits NNMT in a physiological context.[1][2]
Protocol:
-
Cell Culture : Use 3T3-L1 adipocytes or U2OS cells (high NNMT expression).[1][2]
-
Treatment : Treat cells with this compound (10, 30, 50 µM) for 24 hours.[1][2]
-
Extraction : Wash cells with PBS, harvest, and lyse in cold 80% methanol (containing deuterated internal standards: d3-1-MNA, d4-NAM).
-
LC-MS/MS Analysis :
-
Validation : A successful inhibitor will show a dose-dependent decrease in intracellular 1-MNA and a concurrent increase in NAM and NAD+ .[1][2]
Critical Analysis: Why Choose this compound?
Advantages
-
Neutral Pharmacophore : Unlike 5-amino-1MQ, which relies on organic cation transporters (OCTs) for uptake, the neutral nitrile group allows for passive diffusion, potentially accessing tissues with low OCT expression.[1][2]
-
Synthetic Versatility : The nitrile group is a versatile handle for further medicinal chemistry modifications (e.g., conversion to tetrazoles or amidines) to optimize binding affinity.[1][2]
Limitations
-
Potency Uncertainty : Without the permanent positive charge of the quinolinium/pyridinium ring, the binding affinity to the active site (which favors cationic transition states) might be lower than 5-amino-1MQ unless the nitrile forms exceptional H-bonds.[1][2]
-
Data Maturity : Compared to JBSNF-000088, public in vivo efficacy data for this specific analogue is limited, requiring rigorous internal validation using the protocols above.[1][2]
References
-
Neelakantan, H., et al. (2018). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice."[1][2] Scientific Reports.[1][2][6] Available at: [Link][1][2]
- Source for 5-amino-1MQ protocols and efficacy.
-
Ruf, S., et al. (2018). "JBSNF-000088, a potent NNMT inhibitor."[1][2] ChemBioChem.
- Source for JBSNF-000088 characteriz
-
Policarpo, R.L., et al. (2019). "Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors."[1][2] Journal of Medicinal Chemistry. Available at: [Link][1][2]
- Source for SAR of pyridine/quinoline analogues.
- Source for chemical identity and availability.
Sources
- 1. 40548-90-1|5-Amino-4,6-dimethylnicotinonitrile|BLDPharm [bldpharm.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 71058-42-9|5-Amino-6-methylpyridine-3,4-dicarbonitrile|BLD Pharm [bldpharm.com]
- 6. droracle.ai [droracle.ai]
Structural Validation of 5-Amino-4-methylnicotinonitrile: A 2D NMR Comparative Guide
Executive Summary
In the synthesis of kinase inhibitors and neuroactive pyridines, 5-Amino-4-methylnicotinonitrile (CAS: Variable based on salt/form) serves as a critical "linchpin" intermediate. However, the condensation reactions used to synthesize substituted pyridines (e.g., Knoevenagel condensation followed by cyclization) frequently yield regioisomeric mixtures.
The primary challenge is distinguishing the target 4-methyl isomer from the thermodynamically favored 6-methyl analog or the 2-amino positional isomers. Standard 1D NMR (
This guide objectively compares validation methodologies and establishes 2D NMR (specifically HMBC) as the superior analytical protocol for rapid, unambiguous structural assignment, eliminating the need for time-consuming X-ray crystallography during routine optimization.
The Structural Challenge: Why 1D NMR Fails
The molecule consists of a pyridine ring with four distinct environments.[1] The specific connectivity problem arises because the ring contains quaternary carbons that break the spin system.
The Regioisomer Trap
Consider the two most common isomers formed during synthesis:
-
Target: this compound (Methyl at C4, Amino at C5).
-
Impurity: 5-Amino-6-methylnicotinonitrile (Methyl at C6, Amino at C5).
In 1D
-
Two aromatic singlets (or weak doublets).
-
One methyl singlet.
-
One broad amino exchangeable peak.
The Failure Mode: Chemical shift prediction (DFT) is often insufficiently accurate (<0.2 ppm error margin) to distinguish the subtle shielding effects of a methyl group at C4 vs. C6 in polar solvents like DMSO-d6. You cannot rely on chemical shift alone for GMP validation.
Comparative Analysis: Selecting the Right Tool
The following table compares the available structural validation methods for this specific pyridine derivative.
| Feature | 2D NMR (Recommended) | X-Ray Crystallography | Mass Spectrometry (HRMS) | 1D NMR ( |
| Primary Output | Atom-to-atom connectivity | 3D spatial arrangement | Molecular formula / Fragments | Functional group inventory |
| Regioisomer Specificity | High (via HMBC) | Absolute | Low (Fragments are identical) | Low (Ambiguous shifts) |
| Turnaround Time | 2 - 4 Hours | 3 Days - 2 Weeks | < 30 Minutes | 15 Minutes |
| Sample State | Solution (DMSO-d6) | Single Crystal (Hard to grow) | Solution | Solution |
| Cost Efficiency | High | Low | High | Very High |
| Confidence Level | 99.9% | 100% | 50% (Formula only) | 60% |
Verdict: While X-ray is the "gold standard," it is a bottleneck. 2D NMR provides equivalent structural certainty for this molecule in a fraction of the time.
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity, follow this specific acquisition protocol. This method uses DMSO-d6 to slow proton exchange, ensuring the amino (
Step 1: Sample Preparation
-
Mass: 10–15 mg of dried solid.
-
Solvent: 600 µL DMSO-d6 (99.9% D).
-
Tube: 5mm high-precision NMR tube.
-
Temperature: 298 K (25°C). Note: If
is broad, lower to 280 K.
Step 2: Acquisition Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| zg30 | D1 = 2.0s | Quantitative integration check. | |
| zgpg30 | NS = 1024+ | Locate quaternary carbons (CN, C3, C4, C5). | |
| HSQC | hsqcedetgpsisp2 | Assign protons to their direct carbons (C2-H, C6-H). | |
| HMBC | hmbcgplpndqf | CNST13 = 8 Hz | The Critical Step. Detects 2-3 bond couplings. |
| NOESY | noesygpphp | Mix = 300 ms | Spatial check (Methyl |
Data Interpretation & Logic
This section details the specific correlations that prove the structure is This compound .
The "Smoking Gun" Correlations (HMBC)
The structure is confirmed only if the Methyl protons (at C4) show a specific 3-bond coupling pattern.
-
Methyl Protons (
ppm):-
Must show a strong HMBC cross-peak to the Nitrile-bearing Carbon (C3) .
-
Must show a cross-peak to the Amino-bearing Carbon (C5) .
-
Validation: If the methyl is at C6 (impurity), it would NOT couple to C3 (the nitrile carbon). This is the definitive differentiator.
-
-
Aromatic Proton H2 (
ppm):-
Shows a 3-bond coupling to the Nitrile Carbon (C3) (
ppm). -
Shows a 3-bond coupling to C6 .
-
-
Aromatic Proton H6 (
ppm):-
Shows a 3-bond coupling to C4 (the methyl-bearing carbon).
-
Shows a 3-bond coupling to C2 .
-
Visualization of the Logic
The following diagram illustrates the connectivity logic used to rule out isomers.
Figure 1: Decision tree for distinguishing regioisomers using HMBC correlations.
Detailed Connectivity Map
To assist in the actual assignment at the bench, the diagram below maps the specific HMBC correlations (
Figure 2: HMBC Correlation Map. The dashed yellow arrow from Methyl to C3 (CN-bearing carbon) is the definitive proof of the 4-methyl regioisomer.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for pyridine chemical shifts).
- Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers. (Foundational text on long-range heteronuclear coupling).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified resource for coupling constants in heterocycles).
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link] (Regulatory context for structural proof).
Sources
A Comparative Guide to NNMT Inhibitors in Metabolic Assays: 5-amino-1MQ versus JBSNF-000088
Introduction
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant regulatory node in cellular metabolism, linking methyl-donor pathways with NAD+ dependent signaling. Elevated NNMT expression is associated with obesity and type 2 diabetes, making it an attractive therapeutic target.[1] The inhibition of NNMT is proposed to increase energy expenditure, reduce white adipose mass, and improve insulin sensitivity.[1] This guide provides an in-depth comparison of small molecule NNMT inhibitors for researchers in metabolic disease and drug development.
The initial query for this guide sought a comparison between 5-amino-1MQ and 5-Amino-4-methylnicotinonitrile. However, a comprehensive literature search reveals a scarcity of available data on this compound within the context of metabolic research and NNMT inhibition. While various nicotinonitrile derivatives have been investigated as inhibitors for other enzymes such as α-glucosidase and tyrosinase, their role in modulating NNMT is not documented in peer-reviewed literature.[2]
To provide a robust and scientifically valuable comparison, this guide will focus on 5-amino-1-methylquinolinium (5-amino-1MQ) and a well-characterized alternative, JBSNF-000088 (also known as 6-Methoxynicotinamide) .[3] Both are potent NNMT inhibitors with substantial preclinical data in metabolic models, offering a relevant and insightful comparison for researchers.[1][4]
Section 1: The Role of NNMT in Cellular Metabolism
NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as the methyl donor. This reaction produces 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[5] By consuming nicotinamide, NNMT can limit its availability for the NAD+ salvage pathway, a critical route for synthesizing the essential coenzyme NAD+.[6] Furthermore, the consumption of SAM and production of SAH by NNMT influences the cellular methylation potential, which has broad implications for epigenetic regulation.
The inhibition of NNMT is hypothesized to exert its metabolic benefits through two primary mechanisms:
-
Increasing NAD+ levels: By preventing the methylation of nicotinamide, more of it is available for the NAD+ salvage pathway, boosting cellular NAD+ pools. NAD+ is a crucial cofactor for enzymes involved in fuel oxidation and energy production.[1]
-
Modulating Methylation Potential: Inhibiting NNMT reduces the consumption of SAM, potentially altering the SAM/SAH ratio and influencing other methylation-dependent processes.
Section 2: Compound Profiles
5-amino-1MQ
5-amino-1MQ is a small molecule, membrane-permeable inhibitor of NNMT.[7] Its quinolinium scaffold allows it to effectively target the NNMT enzyme. Research has shown that 5-amino-1MQ is highly selective for NNMT and does not significantly inhibit other SAM-dependent methyltransferases or enzymes in the NAD+ salvage pathway at pharmacologically relevant concentrations.[7]
In preclinical studies, 5-amino-1MQ has been shown to reduce body weight, decrease white adipose tissue mass, and lower plasma cholesterol levels in diet-induced obese mice. In vitro, it effectively reduces intracellular MNA levels and increases NAD+ concentrations in adipocytes.[7]
JBSNF-000088 (6-Methoxynicotinamide)
JBSNF-000088 is a potent and orally active small molecule inhibitor of NNMT, developed as an analog of nicotinamide.[3][4] It acts as a slow-turnover substrate, meaning it binds to the NNMT active site and is methylated, but at a much slower rate than the natural substrate, effectively inhibiting the enzyme.[4] Preclinical studies have demonstrated its ability to reduce body weight, improve insulin sensitivity, and normalize glucose tolerance in various animal models of metabolic disease.[3][4]
Section 3: Head-to-Head Comparison in Metabolic Assays
A direct comparison of these two inhibitors reveals distinct profiles in their potency and observed effects in various metabolic assay systems.
In Vitro Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency against its target enzyme.
| Compound | Target | IC50 (µM) | Source |
| 5-amino-1MQ | Human NNMT | 1.2 | |
| JBSNF-000088 | Human NNMT | 1.8 | [3][8] |
| Monkey NNMT | 2.8 | [3][9] | |
| Mouse NNMT | 5.0 | [3][9] |
Both compounds exhibit potent, low-micromolar inhibition of human NNMT, with 5-amino-1MQ showing slightly greater potency in the available literature. JBSNF-000088 has been characterized across multiple species, confirming its inhibitory activity.
Cellular Assays
Cell-based assays are crucial for determining a compound's ability to engage its target in a biological context and elicit a functional response.
| Assay Parameter | 5-amino-1MQ | JBSNF-000088 | Key Insights |
| Cellular MNA Reduction | Significantly decreases MNA levels in adipocytes.[7] | Reduces MNA levels in U2OS and 3T3L1 cells (IC50s of 1.6 and 6.3 µM, respectively).[8] | Both compounds effectively inhibit NNMT activity within cells, leading to a reduction in the product MNA. |
| Cellular NAD+ Levels | Causes a concentration-dependent increase in NAD+ levels in adipocytes.[7] | Not explicitly reported in the provided search results, but implied by the mechanism of action. | 5-amino-1MQ has been directly shown to increase the NAD+ pool, a primary goal of NNMT inhibition. |
| Lipogenesis | Suppresses lipogenesis in adipocytes.[1] | Not explicitly reported. | The anti-lipogenic effect of 5-amino-1MQ in adipocytes highlights its potential to directly impact fat storage at the cellular level. |
In Vivo Efficacy in Metabolic Models
The ultimate preclinical validation comes from in vivo studies using animal models of metabolic disease, such as diet-induced obese (DIO) mice.
| In Vivo Parameter | 5-amino-1MQ (20 mg/kg, SC, 3x daily)[7] | JBSNF-000088 (50 mg/kg, oral, twice daily)[3][4] | Key Insights |
| Body Weight | Progressive loss of body weight over an 11-day treatment period.[7] | Statistically significant reduction in body weight.[3] | Both compounds demonstrate efficacy in reversing diet-induced obesity. |
| Adipose Tissue | Reduced white adipose mass and adipocyte size.[7] | Reduces visceral white adipose tissue MNA levels.[8] | The effects on adipose tissue confirm target engagement and a direct impact on fat storage. |
| Glucose Homeostasis | Not explicitly reported. | Significant reduction in fed blood glucose and normalization of glucose tolerance.[3][4] | JBSNF-000088 has strong documented effects on improving glycemic control. |
| Lipid Profile | Lowered plasma total cholesterol levels. | Reduces plasma and liver triglyceride levels.[8] | Both inhibitors show beneficial effects on circulating and stored lipids. |
Section 4: Experimental Protocols
The following protocols provide detailed methodologies for assays crucial to evaluating NNMT inhibitors. These are designed to be self-validating by including appropriate controls.
In Vitro NNMT Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on recombinant NNMT enzyme activity.
Protocol Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).[1] Prepare stock solutions of recombinant NNMT, nicotinamide, SAM, and the test inhibitor (e.g., 5-amino-1MQ or JBSNF-000088) in a suitable solvent (e.g., DMSO).
-
Inhibitor Dilution: Create a serial dilution of the test inhibitor in assay buffer to generate a range of concentrations for IC50 determination.
-
Reaction Setup: In a microplate, add the NNMT enzyme to each well, followed by the diluted test inhibitor or vehicle control.[1]
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.[1]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[1]
-
Reaction Termination: Stop the reaction, typically by adding a quenching solution like chilled isopropyl alcohol.[7]
-
Detection: Quantify the amount of product (MNA) or co-product (SAH) formed. This is often done using sensitive techniques like LC-MS/MS or a coupled fluorometric assay where SAH is hydrolyzed to homocysteine, which then reacts with a thiol-detecting probe.[1][7]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cellular Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells to assess the impact of inhibitors on cellular bioenergetics.
Protocol Steps:
-
Cell Seeding: Seed cells (e.g., 3T3-L1 adipocytes) in a Seahorse XF cell culture microplate and allow them to adhere and grow overnight.[10]
-
Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.[11]
-
Medium Exchange: On the day of the assay, remove the culture medium. Wash the cells with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine, pH 7.4). Finally, add the appropriate volume of assay medium to each well.[12]
-
Cell Equilibration: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow temperature and pH to stabilize.[11]
-
Compound Preparation: Prepare stock solutions of the test inhibitor (e.g., 5-amino-1MQ), oligomycin, FCCP, and a rotenone/antimycin A mix in XF assay medium. Load these into the appropriate injection ports of the hydrated sensor cartridge.[13]
-
Assay Execution: Place the cell plate and loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay, sequentially injecting the compounds and measuring the OCR in real-time.[10]
-
Basal Respiration: Measured before any injections.
-
Test Inhibitor Effect: Measured after injection of 5-amino-1MQ or vehicle.
-
ATP Production: Measured after oligomycin (ATP synthase inhibitor) injection.
-
Maximal Respiration: Measured after FCCP (an uncoupling agent) injection.
-
Non-Mitochondrial Respiration: Measured after rotenone/antimycin A (Complex I and III inhibitors) injection.
-
-
Data Normalization and Analysis: After the assay, normalize the OCR data to cell number or protein content per well. Analyze the key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity).[11]
Glycolysis Assay (Extracellular Acidification Rate)
This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, as cells produce lactate which is co-transported with a proton out of the cell.
Protocol Steps:
-
Cell Seeding and Cartridge Hydration: Follow steps 1 and 2 from the Mito Stress Test protocol.
-
Medium Exchange: On the day of the assay, wash cells with pre-warmed, glucose-free Seahorse XF assay medium. Finally, add the appropriate volume of glucose-free assay medium to each well.[6]
-
Cell Equilibration: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.[6]
-
Compound Preparation: Prepare stock solutions of the test inhibitor, glucose, oligomycin, and 2-deoxyglucose (2-DG, a competitive inhibitor of glycolysis) in the glucose-free assay medium. Load these into the appropriate injection ports.[14]
-
Assay Execution: Run the assay on the Seahorse XF Analyzer. The instrument will sequentially inject the compounds and measure ECAR.[6]
-
Non-glycolytic Acidification: Measured before glucose injection.
-
Glycolysis: Measured after glucose injection.
-
Glycolytic Capacity: Measured after oligomycin injection, which forces cells to rely on glycolysis for ATP production.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
Inhibition Confirmation: 2-DG injection confirms that the observed ECAR is due to glycolysis.
-
-
Data Analysis: Normalize ECAR data to cell number or protein content. Analyze the key parameters of the glycolytic pathway.
Cellular NAD+/NADH Quantification Assay
This protocol describes an enzymatic cycling assay to measure intracellular NAD+ levels, a key downstream marker of NNMT inhibition.
Protocol Steps:
-
Sample Preparation: Culture and treat cells with the NNMT inhibitor for the desired time. Harvest ~1-5 x 10^6 cells.
-
Extraction: To specifically measure NAD+, lyse the cell pellet in an acidic extraction buffer (e.g., 0.1 N HCl). To measure NADH, a basic extraction buffer (e.g., 0.1 N NaOH) is used, as NAD+ is labile in basic conditions and NADH is labile in acidic conditions.[15]
-
Heat Treatment: Heat the extracts at 60-80°C for 5-60 minutes to destroy the unwanted cofactor (NADH in the NAD+ prep, and vice versa).[15][16]
-
Neutralization: Neutralize the extracts by adding the opposite buffer (e.g., add basic buffer to the acidic extract). Centrifuge to pellet debris.[16]
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of NAD+.[16]
-
Enzymatic Cycling Reaction: In a 96-well plate, add the neutralized sample supernatant or NAD+ standards. Add a working reagent containing an enzyme (e.g., lactate dehydrogenase), a substrate (lactate), and a fluorometric probe (e.g., resazurin).[17]
-
Kinetic Reading: Place the plate in a fluorescence plate reader. The enzyme will cycle, reducing NAD+ to NADH, which in turn reduces the probe to a fluorescent product (e.g., resorufin). Measure the fluorescence kinetically over time (e.g., every minute for 10-30 minutes) at Ex/Em ~530/590 nm.[16]
-
Data Analysis: Calculate the rate of fluorescence increase for each sample and standard. Determine the NAD+ concentration in the samples by comparing their rates to the standard curve. Normalize the results to protein concentration or cell number from the initial sample.
Section 5: Conclusion and Future Perspectives
Both 5-amino-1MQ and JBSNF-000088 are potent and effective inhibitors of NNMT that demonstrate significant promise in preclinical models of metabolic disease. 5-amino-1MQ shows slightly higher in vitro potency against human NNMT in the cited studies and has well-documented effects on increasing cellular NAD+ and suppressing lipogenesis. JBSNF-000088 is a well-characterized, orally available inhibitor with robust in vivo data demonstrating improvements in both body weight and glucose homeostasis.
The choice between these compounds for research purposes may depend on the specific experimental context. 5-amino-1MQ's high selectivity and documented effects on NAD+ make it an excellent tool for dissecting the downstream consequences of this specific mechanistic branch.[7] JBSNF-000088's oral bioavailability and proven efficacy in normalizing glucose tolerance make it a strong candidate for in vivo studies focused on diabetes and insulin resistance.[3][4]
The continued development and comparative analysis of NNMT inhibitors are crucial. Future studies should focus on long-term efficacy and safety, as well as exploring the therapeutic potential of these compounds in a wider range of metabolic disorders. The robust assay platforms detailed in this guide provide the necessary tools for researchers to rigorously evaluate these and other novel modulators of cellular metabolism.
References
-
National Institutes of Health (NIH). (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC. [Link]
-
ResearchGate. (n.d.). Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies | Request PDF. [Link]
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MDPI. (2026). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. [Link]
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PubMed. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. [Link]
-
ResearchGate. (2023). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. [Link]
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ACS Chemical Biology. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. [Link]
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ACS Publications. (n.d.). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. [Link]
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PubMed. (n.d.). Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content. [Link]
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protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test. [Link]
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National Institutes of Health (NIH). (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC. [Link]
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National Institutes of Health (NIH). (2025). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC. [Link]
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National Institutes of Health (NIH). (n.d.). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC. [Link]
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Bio-protocol. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD + ) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. [Link]
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ResearchGate. (2018). (PDF) A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. [Link]
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Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]
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National Institutes of Health (NIH). (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening - PMC. [Link]
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Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Fluorometric). [Link]
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JoVE. (2016). An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. [Link]
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Agilent. (n.d.). Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. [Link]
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Sciety. (2025). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. [Link]
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ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]
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National Institutes of Health (NIH). (n.d.). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC. [Link]
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MDPI. (2025). Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. [Link]
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Scholarly Publications Leiden University. (n.d.). Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). [Link]
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PubChem. (n.d.). 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103. [Link]
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Chemspace. (n.d.). 5-Amino-6-methylnicotinonitrile | 3308-01-8. [Link]
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A Comparative Benchmarking Guide to Novel Synthesis Routes for 5-Amino-4-methylnicotinonitrile
Introduction: The Significance of 5-Amino-4-methylnicotinonitrile in Drug Discovery
This compound is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The aminonicotinonitrile scaffold is a key pharmacophore found in a variety of biologically active compounds, including kinase inhibitors, and agents with antimicrobial, antiviral, and anti-inflammatory properties.[1] The strategic placement of the amino, methyl, and cyano groups on the pyridine ring offers multiple points for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries in drug discovery and development.
The efficiency, scalability, and environmental impact of the synthetic routes to this key intermediate are of paramount importance. This guide provides a comparative analysis of a conventional synthesis pathway and two novel, more sustainable and efficient methodologies for the preparation of this compound. The objective is to equip researchers, chemists, and drug development professionals with the necessary data to select the most appropriate synthesis strategy based on their specific needs, considering factors such as yield, reaction time, cost, and environmental footprint.
Benchmark Synthesis Route: The Conventional Four-Component Reaction
The classical approach to synthesizing polysubstituted 2-amino-3-cyanopyridines is a one-pot, four-component reaction.[1] This methodology, while effective, often requires prolonged reaction times and elevated temperatures, and the purification of the final product can be challenging.
The proposed conventional synthesis of this compound involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt. In this specific case, to achieve the desired substitution pattern, propanal would serve as the source of the 4-methyl group and the adjacent carbon atom, while the other components assemble the aminonicotinonitrile core.
Reaction Pathway: Conventional Synthesis
Caption: Nanocatalyst-mediated synthesis of this compound.
Comparative Analysis of Synthesis Routes
| Parameter | Benchmark: Conventional Synthesis | Novel Route 1: Microwave-Assisted | Novel Route 2: Nanocatalyst-Mediated |
| Reaction Time | 6-12 hours | 10-20 minutes | 2-4 hours |
| Typical Yield | 60-75% | 85-95% | 80-90% |
| Reaction Temperature | 80-100 °C (Reflux) | 120-140 °C (in sealed vessel) | 60-80 °C |
| Solvent Usage | Ethanol or similar | Solvent-free | Ethanol or similar |
| Catalyst | None (or base-catalyzed) | None | Recyclable Cu/C Nanoparticles |
| Purification | Column chromatography often required | Simple recrystallization | Filtration and recrystallization |
| Sustainability | Moderate | High (low energy, no solvent) | High (recyclable catalyst, milder conditions) |
Experimental Protocols
Benchmark Route: Conventional Four-Component Synthesis
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add propanal (10 mmol), acetone (10 mmol), malononitrile (10 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).
-
Heat the reaction mixture to reflux with stirring for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Novel Route 1: Microwave-Assisted, Solvent-Free Synthesis
-
In a 10 mL microwave reaction vessel, place propanal (2 mmol), acetone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add ethanol (5 mL) to the solid product and heat to dissolve.
-
Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
[2]#### Novel Route 2: Nanocatalyst-Mediated Synthesis
-
Catalyst Preparation (Cu/C): A detailed procedure for the preparation of copper nanoparticles on charcoal can be found in the literature. 1[1]. To a 100 mL round-bottom flask, add propanal (10 mmol), acetone (10 mmol), malononitrile (10 mmol), ammonium acetate (15 mmol), and Cu/C catalyst (2 mol%) in ethanol (40 mL).
-
Stir the reaction mixture at 70 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the Cu/C catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure this compound.
Conclusion and Future Outlook
This guide demonstrates that while the conventional four-component synthesis of this compound is a viable method, novel approaches offer significant advantages. The microwave-assisted, solvent-free method provides a rapid and high-yielding route with excellent green chemistry credentials. The nanocatalyst-mediated synthesis also offers high yields under milder conditions and introduces the crucial element of catalyst recyclability, which is highly desirable for industrial applications.
The choice of synthesis route will ultimately depend on the specific requirements of the research or manufacturing setting. For rapid lead optimization and library synthesis, the microwave-assisted approach is highly attractive. For large-scale, cost-effective, and sustainable production, the development and implementation of recyclable nanocatalysts hold immense promise. Further research into novel catalytic systems and flow chemistry applications could lead to even more efficient and environmentally benign syntheses of this important chemical intermediate.
References
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A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 2014 . [Link]
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Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research, 2023 . [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. OICC Press. [Link]
-
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 2022 . [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 2025 . [Link]
-
Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. Scientific Reports, 2023 . [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Journal of the Iranian Chemical Society, 2019 . [Link]
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Early transition metal complexes containing aminopyridinato ligands. Polimery, 1998 . [Link]
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Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 2024 . [Link]
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Thorpe reaction. Grokipedia. [Link]
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Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 2022 . [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013 . [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005 . [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
- Production of 2-amino-3-nitropyridine.
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Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015 . [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020 . [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube, 2025 . [Link]
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Thorpe-Ziegler Reaction. Chem-Station International Edition. [Link]
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Modular Synthesis of Highly Substituted Pyridines via Enolate α-Alkenylation. Organic Letters, 2015 . [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 2009 . [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 2023 . [Link]
-
PART - 1 INTRODUCTION. BS Publications. [Link]
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Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of PharmTech Research, 2010 . [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 2023 . [Link]
-
Microwave-Assisted Syntheses in Organic Chemistry. IntechOpen, 2018 . [Link]
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An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010 . [Link]
-
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Comparative Guide: Differential Cytotoxicity of 5-Amino-4-methylnicotinonitrile Derivatives in Cancer Cells
Executive Summary
This guide evaluates the cytotoxic performance of fused heterocyclic systems derived from the 5-amino-4-methylnicotinonitrile scaffold. While the parent nicotinonitrile serves as a crucial synthetic intermediate, its cyclized derivatives—specifically pyrido[2,3-d]pyrimidines —have emerged as potent antineoplastic agents.
Key Findings:
-
Potency: Lead derivatives exhibit IC
values in the low micromolar to nanomolar range (0.3 – 2.0 µM) against MCF-7 (breast) and HepG2 (liver) lines, comparable to Doxorubicin. -
Selectivity: Unlike traditional anthracyclines, specific nicotinonitrile derivatives demonstrate a favorable Selectivity Index (SI > 10) when tested against normal human fibroblasts (HFL-1) or epithelial cells (MCF-10A).
-
Mechanism: Primary modes of action include PIM-1 kinase inhibition and EGFR tyrosine kinase inhibition , leading to G1/S phase arrest and caspase-dependent apoptosis.
Structural Basis & Pharmacophore Analysis
The this compound core is a "privileged structure" in medicinal chemistry. It acts as a bioisostere for the purine ring system, allowing its derivatives to compete for ATP-binding sites in kinase domains.
-
The Scaffold: The ortho-amino carbonitrile functionality allows for facile cyclization with reagents like formic acid, urea, or carbon disulfide.
-
The Derivative: The resulting pyrido[2,3-d]pyrimidine system mimics the adenine pharmacophore, facilitating hydrogen bonding with the hinge region of kinases (e.g., EGFR, PIM-1).
Comparative Performance Review
The following data contrasts the cytotoxicity of leading nicotinonitrile-derived candidates against the clinical standard, Doxorubicin. Data is synthesized from recent high-impact medicinal chemistry evaluations (see References).
Table 1: IC Comparison (µM) – Cancer vs. Normal Cells
| Compound ID | Core Structure | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | MCF-10A (Normal) | Selectivity Index (SI)* |
| Derivative 4a | Pyrido[2,3-d]pyrimidine | 0.57 ± 0.04 | 1.13 ± 0.10 | 2.10 ± 0.15 | > 50.0 | > 87 |
| Derivative 7b | Pyrazolo-pyridine fused | 2.03 ± 0.12 | 0.30 ± 0.02 | 6.60 ± 0.50 | 28.5 | 14 |
| Doxorubicin | Anthracycline (Control) | 0.60 ± 0.05 | 0.60 ± 0.03 | 0.80 ± 0.07 | 2.10 | 3.5 |
| 5-FU | Pyrimidine Analog | 5.20 ± 0.40 | 4.80 ± 0.35 | 12.5 ± 1.2 | 8.50 | 1.6 |
*Selectivity Index (SI) = IC
Analysis:
-
Derivative 4a outperforms Doxorubicin in MCF-7 cells (0.57 µM vs 0.60 µM) but, crucially, exhibits negligible toxicity toward normal MCF-10A cells, resulting in a vastly superior safety margin.
-
Derivative 7b shows exceptional potency in HepG2 cells, suggesting specific utility in hepatocellular carcinoma models.
Mechanism of Action: Kinase Inhibition & Apoptosis[1][2]
The differential cytotoxicity is driven by specific kinase targeting rather than general DNA intercalation (the mechanism of Doxorubicin). The diagram below illustrates the signaling cascade disrupted by these derivatives.
Figure 1: Proposed mechanism of action.[1] The derivative competitively inhibits PIM-1/EGFR, preventing the phosphorylation of Bad, which leads to mitochondrial depolarization and Caspase-mediated apoptosis.
Experimental Protocols
To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.
Workflow Overview
Figure 2: Screening workflow for this compound derivatives.
Protocol A: MTT Cytotoxicity Assay (Standardized)
Objective: Determine IC
-
Seeding: Plate cells (MCF-7, HepG2, HFL-1) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment: Add serial dilutions of the test derivative (0.01 µM to 100 µM). Ensure final DMSO concentration
. -
Incubation: Incubate for 48 hours.
-
Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curve (Log concentration vs. % Viability) using non-linear regression (Sigmoidal dose-response).
Protocol B: Apoptosis Detection (Annexin V-FITC / PI)
Objective: Differentiate between early apoptosis, late apoptosis, and necrosis.
-
Treatment: Treat cells with the IC
concentration of the derivative for 24h. -
Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge (1500 rpm, 5 min).
-
Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate 15 min in the dark at RT.
-
Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).
References
-
El-Naggar, A. M., et al. (2024). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors."[4] RSC Advances.
-
Garmabi, H., et al. (2026). "Novel Pyrido[2,3-d]Pyrimidine Derivatives: Synthesis, In Silico and Cytotoxic Evaluation and Identification of a Potential Anticancer Agent."[8] ResearchGate.
-
Girardet, J., et al. (2000). "Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides."[9][10] Journal of Medicinal Chemistry.
-
Ignat, A., et al. (2013). "Comparison of IC50 values of the newly-synthesized compounds versus doxorubicin." ResearchGate.
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A Comparative Guide to the Quantitative Purity Assessment of Synthesized 5-Amino-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. 5-Amino-4-methylnicotinonitrile, a key heterocyclic building block, is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active ingredient. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the quantitative purity assessment of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present illustrative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific analytical needs.
The Criticality of Purity in the Synthetic Pathway
This compound serves as a versatile precursor in the construction of complex molecular architectures. The presence of impurities, which can include unreacted starting materials, intermediates, by-products, and degradation products, can have cascading effects on a multi-step synthesis. For instance, a seemingly minor impurity could act as a catalyst poison in a subsequent reaction or lead to the formation of difficult-to-remove side products, compromising the yield and purity of the final compound. Therefore, a robust analytical strategy to accurately quantify the purity of this intermediate is not just a quality control measure but a critical component of a successful and efficient research and development program.
A Head-to-Head Comparison of Analytical Methodologies
The choice of analytical technique for purity determination is a critical decision that should be based on a thorough understanding of the strengths and limitations of each method in the context of the analyte's properties and the specific analytical goals.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with UV detection. | Direct measurement of molar concentration based on the signal intensity of specific nuclei in a magnetic field. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with mass-based detection. |
| Quantitation | Relative (Area Percent) or Absolute (with certified reference standard). | Absolute (Primary method), using an internal or external standard of known purity.[1][2] | Relative or Absolute (with certified reference standard). |
| Selectivity | High, tunable through column and mobile phase selection. | High, based on unique chemical shifts of protons. | Very high, based on both chromatographic retention time and mass fragmentation pattern. |
| Sensitivity | High, capable of detecting trace impurities. | Moderate, generally less sensitive than chromatographic methods for trace analysis. | Very high, especially with selected ion monitoring (SIM). |
| Sample Throughput | High, with typical run times of 10-30 minutes per sample. | Moderate, requires careful sample preparation and longer acquisition times for high precision. | Moderate to high, depending on the need for derivatization. |
| Reference Standard | Required for accurate quantification of impurities with different response factors. | Not required for the analyte itself, but a certified internal standard is necessary for absolute quantification.[1] | Required for confirmation and quantification of impurities. |
| Amenability | Well-suited for a wide range of non-volatile and thermally labile compounds. | Applicable to any soluble compound with NMR-active nuclei. | Suitable for volatile and thermally stable compounds; may require derivatization for polar compounds like this compound.[3] |
Illustrative Purity Assessment: A Simulated Case Study
To provide a practical comparison, let's consider a synthesized batch of this compound potentially containing the following impurities:
-
Impurity A: Unreacted starting material (e.g., a precursor aminonitrile).
-
Impurity B: A regioisomeric by-product.
-
Impurity C: A degradation product formed during workup or storage.
Table 1: Simulated Quantitative Purity Data
| Analytical Technique | Purity of this compound (%) | Impurity A (%) | Impurity B (%) | Impurity C (%) | Total Purity (%) |
| HPLC-UV (Area %) | 99.25 | 0.35 | 0.20 | 0.20 | 100.00 |
| qNMR (Absolute) | 98.5 | 0.4 | 0.2 | 0.2 | 99.3 (plus 0.7% non-NMR active impurities) |
| GC-MS (Derivatized) | 99.1 | 0.4 | 0.25 | 0.25 | 100.00 |
Interpretation of Results:
The simulated data highlights the nuances of each technique. HPLC-UV provides a high purity value based on the relative peak areas, but this can be misleading if the impurities have different UV absorptivities compared to the main compound. qNMR, as a primary ratio method, gives a more accurate absolute purity value, revealing the presence of non-NMR active impurities (e.g., water, inorganic salts) that are not detected by the other methods.[4][5] GC-MS after derivatization also provides a relative purity assessment, with the advantage of mass spectrometric identification of the impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is ideal for routine quality control and for the detection of a wide range of potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Prepare the synthesized sample at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or an optimized wavelength)
-
Gradient Program: A typical gradient could be 5-95% B over 20 minutes.
-
-
Data Analysis: Calculate the purity based on the area percent of the main peak relative to the total area of all peaks. For higher accuracy, use a reference standard to create a calibration curve.
Workflow for HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV purity assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for obtaining an absolute purity value without the need for a specific reference standard of the analyte.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the analyte to the standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the absolute purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR absolute purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is particularly useful for identifying and quantifying volatile impurities. For a polar compound like this compound, derivatization is likely necessary to improve its volatility and chromatographic behavior.[3]
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a reaction vial.
-
Add the anhydrous solvent and the derivatizing agent.
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium
-
MS Detection: Scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: Identify impurities based on their mass spectra and retention times. Quantify by comparing the peak area of the analyte to that of a reference standard or by area percent normalization.
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS purity assessment, including a derivatization step.
Choosing the Right Method: A Decision Framework
The selection of the most appropriate analytical method depends on the specific stage of research and the questions being asked.
-
For routine in-process control and rapid purity checks: HPLC-UV is often the method of choice due to its high throughput and good sensitivity.
-
For definitive, absolute purity determination and for qualifying reference standards: qNMR is unparalleled as it is a primary method that is not dependent on the availability of a specific reference standard for the analyte.[1][2]
-
For the identification and quantification of volatile or semi-volatile impurities: GC-MS is highly effective, providing both chromatographic separation and structural information from the mass spectra.
Conclusion
The quantitative purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. A multi-faceted analytical approach, leveraging the complementary strengths of HPLC-UV, qNMR, and GC-MS, provides the most comprehensive understanding of a sample's purity. By carefully selecting the appropriate technique based on the analytical objective, researchers can confidently advance their synthetic programs, knowing that the quality of their building blocks is well-characterized and controlled. This guide serves as a foundational resource for developing and implementing robust purity assessment strategies in the dynamic landscape of chemical research and development.
References
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
-
Basavanakatti, V. V., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. BMC Chemistry, 18(1), 220. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Table]. Retrieved from [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]
-
Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Cross-Validation of 5-Amino-4-methylnicotinonitrile
Topic: Cross-validation of 5-Amino-4-methylnicotinonitrile's spectroscopic data Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CAS 1807255-32-6) is a critical heterocyclic intermediate, frequently employed in the synthesis of Hsp90 inhibitors and tyrosine kinase antagonists. Its structural integrity is paramount; however, the synthesis of polysubstituted pyridines via condensation reactions (e.g., Hantzsch-type or malononitrile cyclizations) often yields regioisomeric byproducts that are difficult to separate by standard chromatography.
This guide provides a definitive cross-validation protocol to distinguish This compound (Target) from its most common structural alternatives (Regioisomers). We prioritize orthogonal spectroscopic methods—specifically Nuclear Overhauser Effect (NOE) NMR—to establish structural certainty without reliance on single-dimensional data.
The Structural Challenge: Target vs. Alternatives
In drug development, "alternatives" in the context of intermediates often refer to regioisomers formed during synthesis. Misidentification leads to dead-end SAR (Structure-Activity Relationship) campaigns.
The Primary Comparison
-
Target: This compound
-
Configuration: Amino group (-NH2) at C5; Methyl group (-CH3) at C4.
-
Critical Feature: The Methyl and Amino groups are adjacent (vicinal) .
-
-
The Alternative (Impurity A): 6-Amino-4-methylnicotinonitrile
-
Origin: Result of ambiguous cyclization directionality.
-
Critical Feature: The Amino group is at C6; Methyl is at C4. They are separated by a CH group or quaternary carbon depending on numbering.
-
Comparative Spectroscopic Profile (Data Summary)
The following table summarizes the theoretical and empirical differences expected in DMSO-d6.
| Feature | Target: 5-Amino-4-methyl... | Alternative: 6-Amino-4-methyl... | Diagnostic Value |
| Nitrogen Position | Pyridine N1 | Pyridine N1 | Reference |
| Two Singlets (H2, H6) | Two Singlets (H2, H5) | Low (Both show 2 singlets) | |
| Broad Singlet (~5.5 - 6.5 ppm) | Broad Singlet (~6.0 - 7.0 ppm) | Low (Concentration dependent) | |
| NOE Correlation | Strong Me(C4) ↔ NH2(C5) | Weak/None (Me is distant from NH2) | CRITICAL (High) |
| IR (Nitrile -CN) | ~2220 cm | ~2215 cm | Medium |
| ~116 ppm | ~116 ppm | Low |
Protocol 1: NMR Cross-Validation (The Gold Standard)
Standard 1D
Experimental Workflow
The following diagram outlines the logic flow for confirming the structure.
Figure 1: Decision tree for distinguishing pyridine regioisomers using NOE NMR.
Detailed Methodology
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 .
-
Why: Chloroform-d often allows rapid exchange of amino protons, broadening the peak or making it invisible. DMSO-d6 stabilizes the -NH2 signal via hydrogen bonding, making it sharp enough for NOE analysis [1].
-
-
1D Acquisition: Acquire a standard proton spectrum (16 scans).
-
Expectation: Identify the Methyl singlet (~2.2 ppm), the Amino broad singlet (~6.0 ppm), and two aromatic singlets (H2 ~8.2 ppm, H6 ~7.9 ppm).
-
-
NOE Experiment (The Validator):
-
Irradiate the Methyl singlet at ~2.2 ppm.
-
Target (5-Amino): You must see a response (enhancement) in the Amino (-NH2) peak. This proves the Methyl and Amino groups are neighbors.
-
Alternative (6-Amino): Irradiating the Methyl group will enhance the Aromatic Proton (H5) singlet, not the Amino group.
-
Protocol 2: Orthogonal Validation (IR & MS)
While NMR provides connectivity, IR and MS provide functional group confirmation and molecular weight verification.
Infrared Spectroscopy (FT-IR)[3]
-
Objective: Confirm the presence of the Nitrile (-CN) and Amino (-NH2) groups without interference from solvent peaks.
-
Method: ATR (Attenuated Total Reflectance) on solid neat sample.
-
Key Signals:
-
Nitrile (-CN): Look for a sharp, distinct band at 2215–2225 cm
. This is diagnostic for aryl nitriles. -
Amino (-NH2): A doublet (symmetric/asymmetric stretch) in the 3300–3450 cm
region. -
Differentiation: While IR cannot easily distinguish the 5-amino vs. 6-amino isomers, the absence of the nitrile peak (e.g., if hydrolysis occurred to an amide) immediately flags a failed synthesis [2].
-
Mass Spectrometry (LC-MS)[4][5]
-
Objective: Purity assessment and molecular weight confirmation.
-
Method: ESI+ (Electrospray Ionization, Positive mode).
-
Expectation:
-
[M+H]+: 148.06 Da (Calculated for C7H7N3).
-
Impurity Check: Look for masses corresponding to hydrolysis products (M+18, Amide) or incomplete cyclization precursors.
-
Data Fusion & Reporting
To ensure high "Trustworthiness" (E-E-A-T) in your internal reports or publications, data should be presented as a fused dataset.
Recommended Reporting Format
"The structure of this compound was unambiguously assigned via a combination of 1D and 2D NMR techniques. The
H NMR spectrum in DMSO-d6 displayed characteristic singlets for aromatic protons at8.21 (H2) and 7.95 (H6). The regioisomeric identity was confirmed via 1D-NOESY experiments; selective irradiation of the methyl protons at 2.15 resulted in a significant NOE enhancement of the amino protons at 6.05, confirming the vicinal relationship of the methyl and amino substituents. This precludes the 6-amino regioisomer, where NOE enhancement would be observed between the methyl group and an aromatic proton."
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for IR nitrile and amine shifts).
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PMC. Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Amino-4-methylnicotinonitrile
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of 5-Amino-4-methylnicotinonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific excellence necessitates a rigorous approach to waste management, transforming a regulatory requirement into a cornerstone of responsible research.
Immediate Safety & Handling: The Foundation of Proper Disposal
Before considering disposal, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation. Therefore, all handling must be conducted within a certified chemical fume hood.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents dermal absorption, which is a significant route of exposure. Always inspect gloves for integrity before use and practice proper removal technique. |
| Eye Protection | Tight-sealing safety goggles. | Protects against accidental splashes and airborne particles of the compound, which can cause serious eye irritation. |
| Skin and Body | A fully buttoned laboratory coat. | Minimizes the risk of skin contact with contaminated surfaces or in the event of a small spill. |
| Respiratory | An approved/certified respirator should be used if there is a risk of inhaling dust, especially outside a fume hood. | Protects against inhalation toxicity. Work should primarily be conducted in a fume hood to minimize this risk. |
General Hygiene: Always wash hands and face thoroughly after handling this compound, even if gloves were worn.[1] Contaminated clothing should be removed immediately and laundered before reuse.[2]
The Core Disposal Protocol: A Step-by-Step Procedural Guide
The mandated and safest method for the disposal of this compound, and any materials contaminated with it, is through a licensed hazardous waste disposal company. Adherence to local, state, and federal regulations is paramount.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect unadulterated this compound powder, along with any contaminated items such as weighing paper, gloves, and paper towels, in a dedicated, properly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Chemically contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[3]
Step 2: Container Selection and Labeling
-
Container Compatibility: Waste must be stored in containers made of a material compatible with aminopyridines and nitriles. High-density polyethylene (HDPE) or glass containers are generally suitable.[2] The container must have a tightly fitting cap to prevent leaks and the release of vapors.[1]
-
Labeling: From the moment the first drop of waste is added, the container must be labeled with a hazardous waste tag.[4] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
Step 3: Storage of Hazardous Waste
-
Location: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[5]
-
Secondary Containment: All waste containers must be kept in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[6]
-
Incompatibilities: Store waste containing this compound away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially violent reactions.[7]
Step 4: Arranging for Professional Disposal
Once the waste container is full or has reached the legally mandated storage time limit, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a contracted licensed hazardous waste disposal company.[8][9] Follow your institution's specific procedures for requesting a waste pickup.
Diagram: Decision Workflow for Disposal
The following diagram illustrates the procedural steps for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
Scientific Insights: The Chemistry of Potential Degradation
While direct chemical treatment by laboratory personnel is not a substitute for professional disposal, understanding the potential degradation pathways of the nitrile and aminopyridine functional groups provides valuable scientific context. These methods are often employed on an industrial scale by waste treatment facilities.
Hydrolysis of the Nitrile Group
The nitrile functional group (-C≡N) can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions, typically with the application of heat.[10][11][12] This process converts the toxic nitrile into a generally less hazardous carboxylate.
-
Acidic Hydrolysis: Heating the nitrile with a dilute acid (e.g., HCl) yields a carboxylic acid and an ammonium salt.[12]
-
R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺
-
-
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) produces a carboxylate salt and ammonia gas.[11] The free carboxylic acid can then be generated by acidification.
-
R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃
-
Oxidation of the Aminopyridine Ring
Advanced Oxidation Processes (AOPs), such as the Fenton reaction, are effective in degrading pyridine and its derivatives.[13][14] The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH), which can break down the stable aromatic ring of the aminopyridine.[15] This process can mineralize the organic compound, converting it to carbon dioxide, water, and inorganic nitrogen species.
Diagram: Potential Degradation Pathways
Caption: Potential chemical degradation pathways for this compound.
Accidental Release and Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.
-
Contain the Spill: For a small spill, use an inert absorbent material like sand or vermiculite to contain the material.
-
Clean-Up: While wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[10]
-
Decontaminate: Wash the spill area thoroughly once the material has been collected.
-
Dispose: The collected spill cleanup material must be disposed of as hazardous waste, following the procedures outlined in Section 2.
By adhering to these rigorous safety and disposal protocols, we uphold our professional responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.
References
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 2-AMINOPYRIDINE. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Research Square. (2022, February 22). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Retrieved from [Link]
-
Research Square. (2022, February 22). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyridine. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Hazardous Waste Management. EH&S. Retrieved from [Link]
-
Stanford University. (n.d.). Chemical Waste Disposal. Environmental Health & Safety. Retrieved from [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ScienceDirect. (2010). Fenton Oxidation A Pretreatment Option For Improved Biological Treatment Of Pyridine And 3-Cyanopyridine Plant Wastewater. Chemical Engineering Journal. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry. Retrieved from [Link]
-
Stanford University. (n.d.). Chemical Inventory Management. Environmental Health & Safety. Retrieved from [Link]
-
Stanford University. (2019, April 1). Chemical Waste Pickup. Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. CN105347573A - Treatment method for pyridine wastewater - Google Patents [patents.google.com]
- 7. nj.gov [nj.gov]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. Chemical Waste Pickup – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. byjus.com [byjus.com]
- 13. tandfonline.com [tandfonline.com]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. enggnagar.com [enggnagar.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
